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  • Product: N,2-Dimethyloxolane-3-sulfonamide

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of N,2-Dimethyloxolane-3-sulfonamide at Room Temperature: A Mechanistic Whitepaper

Executive Summary N,2-Dimethyloxolane-3-sulfonamide is a highly specialized heterocyclic building block that merges a saturated tetrahydrofuran (oxolane) core with a sulfonamide moiety. For researchers and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,2-Dimethyloxolane-3-sulfonamide is a highly specialized heterocyclic building block that merges a saturated tetrahydrofuran (oxolane) core with a sulfonamide moiety. For researchers and drug development professionals, understanding its thermodynamic stability at room temperature (298.15 K) is a critical prerequisite for its integration into pharmaceutical pipelines. This whitepaper deconstructs the thermodynamic vulnerabilities of the molecule, establishes the causality behind its degradation pathways, and provides a self-validating experimental framework for stability profiling.

Structural Thermodynamics and Conformational Causality

The thermodynamic stability of N,2-Dimethyloxolane-3-sulfonamide is dictated by the interplay between its cyclic ether core and its exocyclic sulfonamide group. At 298.15 K, the molecule exists in a deep thermodynamic well, primarily due to the following mechanistic factors:

Oxolane Ring Dynamics: The five-membered oxolane ring is inherently stable. During its synthesis, the 5-exo-tet cyclization pathway ensures that the resulting five-membered ring is both the kinetically fastest and thermodynamically most stable product, characterized by minimal ring strain compared to oxiranes or oxetanes ([1]). To minimize eclipsing interactions between the C2-methyl and C3-sulfonamide groups, the ring adopts an envelope conformation. The trans diastereomer is generally more thermodynamically favored at room temperature due to the mitigation of 1,2-steric clash.

Sulfonamide Linkage Robustness: The sulfonamide functional group exhibits exceptional thermodynamic stability at room temperature. The causality behind this lies in orbital overlap: the lone pair of electrons on the nitrogen atom delocalizes into the empty d-orbitals (or σ∗ orbitals) of the adjacent sulfur atom. This imparts a partial double-bond character to the S-N bond, significantly elevating the activation energy ( Ea​ ) required for hydrolytic cleavage under standard conditions ([2]).

Degradation Pathways at 298.15 K

While thermodynamically stable in inert environments, N,2-Dimethyloxolane-3-sulfonamide possesses specific environmental vulnerabilities governed by kinetic triggers.

  • Radical-Mediated Auto-Oxidation: The alpha-carbons (C2 and C5) adjacent to the oxolane oxygen are highly susceptible to hydrogen abstraction. Prolonged exposure to atmospheric oxygen and ambient light initiates a radical chain reaction, leading to the formation of thermodynamically unstable and potentially explosive hydroperoxides. This necessitates the use of stabilizers like butylated hydroxytoluene (BHT) to artificially maintain thermodynamic equilibrium during storage ().

  • pH-Dependent Hydrolysis: The hydrolysis of the sulfonamide group is heavily dependent on the pH of the microenvironment. While highly stable in neutral to alkaline conditions (where the anionic form repels nucleophiles), exposure to strong aqueous acids protonates the nitrogen, lowering the thermodynamic barrier for nucleophilic attack and subsequent S-N bond cleavage ([2]).

G A N,2-Dimethyloxolane-3-sulfonamide (Stable at 298.15 K) B Oxolane Ring Opening (High Ea Barrier) A->B Thermal/Acidic Stress C Sulfonamide Hydrolysis (pH Dependent) A->C Aqueous Hydrolysis D Auto-oxidation (O2 / Light) A->D Radical Initiation E Thermodynamically Unfavored at RT B->E F Stable in Neutral/Alkaline Vulnerable in Acid C->F G Peroxide Formation (Requires BHT) D->G

Thermodynamic degradation pathways of N,2-Dimethyloxolane-3-sulfonamide at 298.15 K.

Quantitative Thermodynamic Parameters

To accurately model the behavior of this compound in formulation matrices, researchers must rely on established thermodynamic metrics for its constituent functional groups. The constant pressure heat capacity ( Cp​ ) for methyl-substituted oxolanes at room temperature indicates a stable thermal profile without spontaneous endothermic degradation ([3]). Furthermore, thermodynamic studies of sulfonamides in non-polar solvents demonstrate that the Gibbs free energy of solution is positive, driven by the energy required to disrupt strong intermolecular hydrogen bonding ([4]).

Table 1: Estimated Thermodynamic Stability Profile at 298.15 K
ParameterValue / CharacteristicCausality / Rationale
Standard Temperature 298.15 K (25 °C)Baseline for standard thermodynamic state evaluation.
Oxolane Ring Stability Highly Stable ( ΔG≪0 )5-exo-tet formation yields the lowest energy conformational state.
Sulfonamide Hydrolysis Negligible at pH 7High Ea​ barrier due to S-N bond resonance and steric shielding.
Auto-oxidation Potential Moderate to HighAlpha-hydrogens on the oxolane ring are vulnerable to radical abstraction.
Heat Capacity ( Cp​ ) ~76 - 80 J mol⁻¹ K⁻¹Typical baseline for stable methyl-substituted oxolane derivatives.

Self-Validating Experimental Protocol for Thermodynamic Profiling

Because N,2-Dimethyloxolane-3-sulfonamide is highly stable at room temperature, standard observation is insufficient. To empirically validate its thermodynamic limits, researchers must employ a forced-degradation workflow built on a strict mass-balance closure system.

Step 1: Baseline Establishment (t=0)
  • Procedure: Dissolve the compound in a deuterated, non-reactive solvent (e.g., DMSO-d6) to a precise concentration of 10.0 mg/mL. Acquire quantitative 1H-NMR (qNMR) using an internal standard (e.g., maleic acid) and establish a baseline chromatogram via HPLC-UV/MS.

  • Causality Rationale: Establishing absolute molar purity at t=0 is critical. Without a highly accurate starting integral, subsequent calculations of the Gibbs free energy of degradation ( ΔG‡ ) and observed rate constants ( kobs​ ) will be fundamentally flawed.

Step 2: Controlled Environmental Stressing
  • Procedure: Aliquot the solution into three sealed amber vials to prevent photolytic radical initiation. Maintain at exactly 298.15 K (25 °C) using a Peltier-controlled incubator for 30, 60, and 90 days. Introduce a parallel set exposed to 0.1 M HCl to evaluate acid-catalyzed vulnerabilities.

  • Causality Rationale: Sulfonamides are highly stable at neutral pH but vulnerable to acidic hydrolysis ([2]). Testing both conditions isolates the pH-dependent thermodynamic variables from baseline thermal degradation.

Step 3: Orthogonal Quantification
  • Procedure: Analyze the stressed samples using HPLC-MS. Quantify the remaining parent compound via UV absorbance (at the sulfonamide λmax​ ) and identify any ring-opened or hydrolyzed degradants using MS exact mass.

  • Causality Rationale: Relying solely on UV absorbance can lead to false stability readings if degradants share the same chromophore as the parent API. MS provides exact mass confirmation of the specific degradation pathway (e.g., +18 m/z for hydrolysis).

Step 4: The Self-Validation Loop (Mass Balance Closure)
  • Procedure: Calculate the molar sum of the remaining N,2-Dimethyloxolane-3-sulfonamide and all identified degradants. The system is considered self-validated only if the total molar mass equals 100% ± 2% of the t=0 baseline.

  • Causality Rationale: If the mass balance falls below 98%, it proves the presence of undetected volatile degradants (e.g., small ether fragments escaping the vial) or the formation of insoluble polymers. This triggers a mandatory failure of the assay and requires a re-evaluation of the analytical trapping method.

References

  • Kinetics and Thermochemistry of 2,5-Dimethyltetrahydrofuran and Related Oxolanes: Next Next-Generation Biofuels Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane Source: Journal of the Brazilian Chemical Society / SciELO URL:[Link]

  • OXOLANE - Stability and Reactivity Source: Ataman Kimya URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Stereochemistry and Isomeric Forms of N,2-Dimethyloxolane-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract The oxolane (tetrahydrofuran) ring is a significant scaffold in medicinal chemistry, valued for its ability to modulate the physicochemical propert...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxolane (tetrahydrofuran) ring is a significant scaffold in medicinal chemistry, valued for its ability to modulate the physicochemical properties of drug candidates.[1] When functionalized with a sulfonamide group, as in N,2-Dimethyloxolane-3-sulfonamide, the resulting molecule possesses multiple stereocenters, leading to a complex array of stereoisomers. Understanding the stereochemistry of this compound is paramount, as different isomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comprehensive exploration of the stereoisomeric forms of N,2-Dimethyloxolane-3-sulfonamide, methodologies for their synthesis and separation, and analytical techniques for their characterization.

Introduction: The Significance of Stereoisomerism in Drug Development

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can interact differently with chiral biological targets such as enzymes and receptors. This can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for adverse effects. Similarly, diastereomers, which are stereoisomers that are not mirror images, possess distinct physical and chemical properties, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[2][3][4] The incorporation of an oxolane ring can enhance properties like aqueous solubility and metabolic stability.[1] Therefore, a thorough understanding of the stereoisomers of N,2-Dimethyloxolane-3-sulfonamide is essential for any drug discovery and development program centered on this scaffold.

Isomeric Landscape of N,2-Dimethyloxolane-3-sulfonamide

N,2-Dimethyloxolane-3-sulfonamide possesses two chiral centers at the C2 and C3 positions of the oxolane ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The relative configuration of the substituents at C2 and C3 determines whether the diastereomers are cis or trans.

  • Cis Isomers: The methyl group at C2 and the sulfonamide group at C3 are on the same face of the oxolane ring.

  • Trans Isomers: The methyl group at C2 and the sulfonamide group at C3 are on opposite faces of the oxolane ring.

Each of these diastereomeric pairs (cis and trans) consists of a pair of enantiomers (R,R and S,S, or R,S and S,R).

Isomeric_Forms cluster_diastereomers Diastereomers cluster_enantiomers_cis Enantiomers cluster_enantiomers_trans Enantiomers N,2-Dimethyloxolane-3-sulfonamide N,2-Dimethyloxolane-3-sulfonamide cis-isomers cis-isomers N,2-Dimethyloxolane-3-sulfonamide->cis-isomers trans-isomers trans-isomers N,2-Dimethyloxolane-3-sulfonamide->trans-isomers (2R,3R) (2R,3R) cis-isomers->(2R,3R) (2S,3S) (2S,3S) cis-isomers->(2S,3S) (2R,3S) (2R,3S) trans-isomers->(2R,3S) (2S,3R) (2S,3R) trans-isomers->(2S,3R)

Caption: Isomeric relationships of N,2-Dimethyloxolane-3-sulfonamide.

Stereoselective Synthesis Strategies

The controlled synthesis of specific stereoisomers is a cornerstone of modern pharmaceutical development. For N,2-Dimethyloxolane-3-sulfonamide, stereoselectivity can be introduced at various stages of the synthetic route. A general and mild method for sulfonamide synthesis involves the reaction of methyl sulfinates with lithium amides, followed by oxidation.[5] This approach avoids the use of hazardous sulfonyl chlorides.[5]

A plausible stereoselective synthesis could involve the following key steps:

  • Asymmetric Epoxidation: A prochiral alkene precursor can be subjected to an asymmetric epoxidation reaction to introduce the first stereocenter.

  • Regioselective Ring Opening: The resulting chiral epoxide can be opened regioselectively to install the necessary functionalities for the subsequent cyclization and sulfonamide formation.

  • Diastereoselective Cyclization: The cyclization to form the oxolane ring can be controlled to favor the desired cis or trans diastereomer.

  • Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage.

The choice of chiral catalysts, reagents, and reaction conditions is critical to achieving high diastereo- and enantioselectivity.

Separation and Purification of Stereoisomers

Even with highly stereoselective synthetic methods, the final product is often a mixture of isomers that requires purification. Chiral chromatography is the most powerful technique for the separation of enantiomers and diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

Both HPLC and SFC are widely used for chiral separations.[6] SFC is often preferred due to its higher speed and efficiency, and reduced consumption of organic solvents.[6][7]

Table 1: Comparison of Chiral Separation Techniques

FeatureChiral HPLCChiral SFC
Mobile Phase Organic Solvents (Hexane, Ethanol, etc.)Supercritical CO2 with co-solvents
Speed SlowerFaster
Efficiency HighVery High
Solvent Consumption HighLow
Typical Stationary Phases Polysaccharide-based (amylose, cellulose)Polysaccharide-based (amylose, cellulose)

A systematic screening of different chiral stationary phases (CSPs) and mobile phase compositions is crucial for developing an effective separation method.[6] Polysaccharide-based CSPs are often the first choice for screening due to their broad applicability.[6]

Experimental Protocol: Chiral SFC Method Development

The following protocol outlines a general approach for developing a chiral SFC method for the separation of N,2-Dimethyloxolane-3-sulfonamide isomers.

Step 1: Sample Preparation

  • Dissolve the racemic or diastereomeric mixture of N,2-Dimethyloxolane-3-sulfonamide in a suitable solvent (e.g., Methanol:Ethanol 1:1) to a concentration of approximately 1 mg/mL.

Step 2: Initial Screening of Chiral Stationary Phases

  • Utilize an automated column switcher to screen a set of 4-6 polysaccharide-based chiral columns (e.g., amylose and cellulose derivatives).

  • Use a generic gradient with a common co-solvent such as methanol.

Step 3: Optimization of Separation Conditions

  • Once partial separation is observed on a particular CSP, optimize the mobile phase composition (co-solvent type and percentage, additives).

  • Systematically screen acidic and basic additives, as they can significantly impact selectivity.[6]

  • Optimize temperature and back pressure to improve resolution and peak shape.

Step 4: Method Validation

  • Once a satisfactory separation is achieved, validate the method for linearity, precision, accuracy, and robustness.

SFC_Workflow cluster_prep Preparation cluster_screen Screening cluster_optimize Optimization cluster_validate Validation A Sample Preparation (1 mg/mL in MeOH:EtOH) B Initial CSP Screening (Polysaccharide Columns) A->B Inject C Mobile Phase Optimization (Co-solvent & Additives) B->C Select Best CSP D Parameter Optimization (Temperature & Pressure) C->D E Method Validation D->E Final Method

Caption: Workflow for chiral SFC method development.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of relative stereochemistry.

¹H and ¹³C NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can provide detailed information about the connectivity and chemical environment of atoms in the N,2-Dimethyloxolane-3-sulfonamide molecule.[1][8] The chemical shifts of the protons and carbons on the oxolane ring are highly sensitive to the relative orientation of the substituents.[9]

  • ¹H NMR: The coupling constants between adjacent protons (e.g., H2 and H3) can help determine the cis or trans relationship. Generally, a larger coupling constant is observed for trans protons compared to cis protons.

  • ¹³C NMR: The chemical shifts of the ring carbons can also be indicative of the stereochemistry.

Table 2: Expected NMR Data Ranges for Substituted Oxolanes

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹H Ring ProtonsDependent on proximity to oxygen and substituents
¹³C C=O (if present)171-178[10]
¹³C -CH₂-O-65-85[10]
¹³C Methyl/Methylene14-30[10]
Advanced NMR Techniques

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons. For the cis isomer, a NOE correlation would be expected between the proton at C2 and the proton at C3, while this would be absent or very weak for the trans isomer.

Conclusion

The stereochemistry of N,2-Dimethyloxolane-3-sulfonamide is a critical aspect that must be thoroughly investigated in any drug discovery and development program utilizing this scaffold. A comprehensive understanding of its isomeric forms, coupled with robust methods for stereoselective synthesis, chiral separation, and spectroscopic characterization, is essential for identifying and advancing drug candidates with optimal efficacy and safety profiles. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists working with this and related chiral molecules.

References

  • Ghomashi, S., Ghomashi, R., Aghaei, H., & Massah, A. R. (2023). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part B: Two-Component Sulfonamide Hybrids. Current Medicinal Chemistry, 30(5), 604-665. [Link]

  • BenchChem. (2025). Physical and chemical properties of substituted oxolanes. BenchChem.
  • MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. [Link]

  • World Scientific News. (2020). Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. World Scientific News, 142, 120-134.
  • World Scientific News. (2024). Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. World Scientific News.
  • MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI.
  • Pihlaja, K., & Äyräs, P. (2008). Substituent effects on 13C chemical shifts of alkyl-substituted 4-oxo-1,3-dioxolanes and 5-oxo-1,3-oxathiolanes. Magnetic Resonance in Chemistry, 16(4), 319-323. [Link]

  • BenchChem. (2025). Technical Support Center: Chiral Separation of 1,4-Oxazepane-6-sulfonamide Enantiomers. BenchChem.
  • Virtanen, T., et al. (1982).
  • ResearchGate. (2026). Some Naturally Oxolane-2-one and 2-(5H) Furanone with Substituted Aliphatic Open Chains, Mini Review.
  • ResearchGate. (2022). Synthesis and NMR spectra of tetrahydrofuran-2-13C.
  • El-Kassem, L. C., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Pharmaceutical and Biomedical Analysis, 137, 113-122. [Link]

  • ResearchGate. (2025). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance | Request PDF.
  • Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company.
  • PMC. (n.d.).
  • PubMed. (2025).
  • Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride. BenchChem.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of N,2-Dimethyloxolane-3-sulfonamide Derivatives

Introduction & Mechanistic Rationale The oxolane (tetrahydrofuran) ring is a privileged structural motif in modern medicinal chemistry. Its strategic incorporation into molecular design frequently imparts favorable physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The oxolane (tetrahydrofuran) ring is a privileged structural motif in modern medicinal chemistry. Its strategic incorporation into molecular design frequently imparts favorable physicochemical properties, including increased aqueous solubility, reduced lipophilicity (lower LogP), and improved metabolic stability[1]. When functionalized with a sulfonamide group, the resulting oxolane-3-sulfonamide scaffold acts as a highly versatile platform for the development of novel chemical entities[1].

Specifically, N,2-dimethyloxolane-3-sulfonamide (CAS: 1859636-80-8)[2] introduces critical steric complexity via the C2-methyl group and hydrogen-bond donor modulation via the N-methyl substitution. This application note details a highly efficient, self-validating protocol for synthesizing this derivative from commercially available 2-methyltetrahydrofuran-3-sulfonyl chloride (CAS: 2260932-40-7)[3].

The reaction proceeds via a bimolecular nucleophilic substitution. The sulfonyl chloride undergoes electrophilic attack by methylamine, followed by the expulsion of the chloride leaving group[4]. To prevent the degradation of the highly reactive sulfonyl chloride precursor, the reaction environment must be rigorously controlled for temperature and moisture.

SynthesisWorkflow A 2-Methyltetrahydrofuran- 3-sulfonyl chloride C Nucleophilic Substitution (DCM, 0°C to RT) A->C B Methylamine + DIPEA B->C D Aqueous Workup (1N HCl, Brine) C->D Quench E Purification (Silica Gel) D->E Organic Phase F N,2-Dimethyloxolane- 3-sulfonamide E->F Pure Product

Synthetic workflow for N,2-Dimethyloxolane-3-sulfonamide derivatives.

Experimental Design & Causality

Every reagent and condition in this protocol has been selected based on strict mechanistic causality:

  • Solvent (Anhydrous DCM): Dichloromethane provides excellent solubility for both the polar sulfonyl chloride and the amine. Crucially, it is non-nucleophilic, preventing solvent-mediated degradation of the electrophile.

  • Base (DIPEA): N,N-Diisopropylethylamine is utilized as the proton scavenger. Its bulky isopropyl groups provide steric hindrance, preventing it from acting as a competing nucleophile against the sulfonyl chloride.

  • Temperature (0 °C Initiation): Sulfonyl chlorides are highly reactive and prone to hydrolysis. Lowering the temperature suppresses the competing hydrolysis pathway and controls the exothermic nature of the nucleophilic attack.

Mechanism Step1 Amine Nucleophilic Attack on Sulfonyl Sulfur Step2 Formation of Pentacoordinate Transition State Step1->Step2 Addition Step3 Expulsion of Chloride Leaving Group Step2->Step3 Elimination Step4 Deprotonation by DIPEA (Proton Transfer) Step3->Step4 Neutralization Product Stable Sulfonamide Product Step4->Product Final State

Bimolecular nucleophilic substitution mechanism for sulfonamide formation.

Materials and Reagents

Table 1: Quantitative Reagent Requirements (10 mmol Scale)

ReagentRoleMW ( g/mol )EquivalentsAmount
2-Methyltetrahydrofuran-3-sulfonyl chlorideStarting Material184.641.01.85 g
Methylamine (2.0 M in THF)Nucleophile31.061.26.0 mL
N,N-Diisopropylethylamine (DIPEA)Base / Scavenger129.242.03.5 mL
Dichloromethane (Anhydrous)Solvent84.93N/A40.0 mL
Hydrochloric Acid (1N Aqueous)Workup Quench36.46N/A30.0 mL

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 1.85 g (10 mmol) of 2-methyltetrahydrofuran-3-sulfonyl chloride to the flask, followed by 40 mL of anhydrous DCM. Stir until completely dissolved.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Phase 2: Reagent Addition & Monitoring
  • Base Addition: Syringe 3.5 mL (20 mmol) of DIPEA into the stirring solution.

  • Nucleophile Addition: Dropwise, add 6.0 mL of Methylamine (2.0 M in THF) over 10 minutes. Causality: Dropwise addition prevents localized heating and suppresses the formation of bis-sulfonamide byproducts.

  • Incubation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20-25 °C) for 2 hours.

  • Self-Validation (TLC): Monitor reaction completion via Thin Layer Chromatography (Eluent: 1:1 Hexanes/Ethyl Acetate).

    • Critical Insight: Because the oxolane-3-sulfonamide scaffold lacks a strong UV chromophore, UV quenching (254 nm) will be ineffective. You must use a KMnO₄ stain followed by gentle heating. The product will appear as a distinct yellow/brown spot against a purple background.

Phase 3: Workup & Purification
  • Quenching: Dilute the reaction mixture with an additional 20 mL of DCM and transfer to a separatory funnel. Add 30 mL of 1N HCl to quench the reaction.

  • Self-Validation (pH Check): Test the aqueous layer with pH paper. It must register a pH ≤ 2. Causality: An acidic aqueous layer guarantees that all excess DIPEA and unreacted methylamine are protonated and partitioned out of the organic phase. If pH > 2, wash with an additional 10 mL of 1N HCl.

  • Extraction: Separate the organic layer. Wash the organic layer with saturated aqueous NaCl (brine, 30 mL) to remove residual water.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of 20% to 60% Ethyl Acetate in Hexanes.

Reaction Optimization & Data Analysis

To ensure maximum yield and purity, several parameters were evaluated during protocol development. The optimal conditions (Entry 3) reflect the perfect balance between kinetic activation and byproduct suppression.

Table 2: Reaction Optimization & Causality Matrix

EntryBaseTemp ProfileYield (%)Causality / Observation
1TEART (No cooling)45%Rapid hydrolysis of sulfonyl chloride; high impurity profile.
2TEA0 °C to RT72%TEA acts as a weak competing nucleophile, forming transient intermediates.
3 DIPEA 0 °C to RT 91% Steric bulk of DIPEA prevents nucleophilic competition; cooling limits hydrolysis.
4K₂CO₃0 °C to RT30%Poor solubility of inorganic base in DCM leads to incomplete conversion.

Troubleshooting

  • Issue: Low Yield / High Starting Material Recovery.

    • Cause: The 2-methyltetrahydrofuran-3-sulfonyl chloride may have hydrolyzed to the corresponding sulfonic acid prior to the reaction due to poor storage.

    • Solution: Always store sulfonyl chlorides under an inert atmosphere at -20 °C[3]. Verify the integrity of the starting material via NMR before use.

  • Issue: Product Streaking on Silica Gel.

    • Cause: Incomplete removal of DIPEA during the aqueous workup.

    • Solution: Strictly adhere to the self-validating pH check (Step 9). Ensure the aqueous wash is highly acidic (pH ≤ 2) to fully protonate and extract the amine base.

References

Sources

Application

Using N,2-Dimethyloxolane-3-sulfonamide as a building block in drug discovery

This application note provides an in-depth technical framework for utilizing N,2-Dimethyloxolane-3-sulfonamide as a strategic building block in modern drug discovery. By combining the physicochemical benefits of a satura...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides an in-depth technical framework for utilizing N,2-Dimethyloxolane-3-sulfonamide as a strategic building block in modern drug discovery. By combining the physicochemical benefits of a saturated oxygen heterocycle with the target-engaging properties of a sulfonamide, this scaffold offers a versatile starting point for developing novel therapeutics, particularly in the realms of oncology and infectious diseases.

Rationale and Pharmacophoric Significance

The architectural design of N,2-Dimethyloxolane-3-sulfonamide incorporates two highly privileged motifs in medicinal chemistry: the oxolane (tetrahydrofuran) ring and the sulfonamide linkage.

The Oxolane Core: Saturated oxygen heterocycles are frequently deployed as bioisosteres for cycloalkanes[1]. The inclusion of the oxygen atom introduces a hydrogen-bond acceptor, which significantly lowers the overall lipophilicity (LogP) of the molecule compared to its carbocyclic counterparts, thereby enhancing aqueous solubility and oral bioavailability. Furthermore, the 2-methyl substitution provides critical steric hindrance. This structural feature shields the adjacent C-H bonds from rapid oxidative metabolism by hepatic CYP450 enzymes—a common pharmacokinetic liability in unsubstituted tetrahydrofurans[1].

The Sulfonamide Linkage: Sulfonamides are foundational to numerous drug classes. While primary sulfonamides (-SO₂NH₂) are classical Zinc-Binding Groups (ZBGs) used to target carbonic anhydrase (CA) isoforms in hypoxic tumors[2][3], secondary sulfonamides (such as the N-methylated moiety in this building block) are highly stable, polar linkers. They are extensively utilized in the design of tubulin polymerization inhibitors[4] and novel antibacterial agents[5]. The sulfonamide geometry forces a distinct spatial orientation that can effectively project appended aryl or heteroaryl groups into deep hydrophobic binding pockets.

G A N,2-Dimethyloxolane- 3-sulfonamide B Aryl/Heteroaryl Coupling A->B C Tubulin Binding (Colchicine Site) B->C D Microtubule Depolymerization C->D E Cell Cycle Arrest (G2/M Phase) D->E

Fig 1. Mechanistic pathway from oxolane-sulfonamide synthesis to tubulin-targeted cell cycle arrest.

Physicochemical Profiling

To effectively integrate this building block into a High-Throughput Screening (HTS) library, its baseline physicochemical properties must be understood. The data below highlights its compliance with Lipinski’s Rule of Five, making it an ideal fragment for lead generation.

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₆H₁₃NO₃SLow molecular weight allows for extensive downstream functionalization.
Molecular Weight 179.24 g/mol High ligand efficiency (LE) potential during fragment-based drug design.
Calculated LogP ~0.8 - 1.2Optimal hydrophilicity; prevents non-specific protein binding and aggregation.
H-Bond Donors 1 (-NHCH₃)Facilitates specific target engagement (e.g., hinge-binding in kinases).
H-Bond Acceptors 4 (O, SO₂, N)Enhances aqueous solubility and interaction with polar active site residues.
Topological PSA ~54.5 ŲExcellent membrane permeability; potential for blood-brain barrier (BBB) penetration if required.

Self-Validating Experimental Protocols

To utilize N,2-Dimethyloxolane-3-sulfonamide in library synthesis, researchers must overcome the poor nucleophilicity inherent to secondary sulfonamides. The following protocol utilizes a Palladium-catalyzed Buchwald-Hartwig cross-coupling strategy, specifically designed with built-in validation checkpoints to ensure high-fidelity library generation.

Protocol A: Pd-Catalyzed N-Arylation of N,2-Dimethyloxolane-3-sulfonamide

Causality of Reagent Selection: We utilize tBuXPhos Pd G3 as the precatalyst. The bulky, electron-rich tBuXPhos ligand is critical here; it accelerates the reductive elimination step, which is traditionally the energy-barrier bottleneck when coupling poorly nucleophilic secondary sulfonamides. Cs₂CO₃ is selected as the base instead of the stronger NaOtBu to prevent unwanted ring-opening or epimerization of the oxolane core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N,2-Dimethyloxolane-3-sulfonamide (1.0 equiv, 0.5 mmol), the desired aryl halide (1.2 equiv, 0.6 mmol), and Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Atmosphere Exchange: Evacuate the tube and backfill with dry Nitrogen (repeat 3 times) to prevent catalyst poisoning by atmospheric oxygen.

  • Catalyst Addition: Under a positive flow of Nitrogen, add tBuXPhos Pd G3 (5 mol%, 0.025 mmol).

  • Solvent Addition: Inject anhydrous 1,4-dioxane (5.0 mL) via syringe. Seal the tube and heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • Validation Checkpoint 1 (In-Process Control): At 12 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via UPLC-MS.

    • Pass Criteria: >95% consumption of the starting sulfonamide.

    • Fail Criteria: If <95% conversion, spike with an additional 2 mol% catalyst and heat for 4 more hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Validation Checkpoint 2 (Purity): Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient). Confirm final purity via ¹H-NMR and ¹³C-NMR; the disappearance of the sulfonamide N-H proton (~4.5 ppm) confirms successful arylation.

G S1 Reaction Setup (Inert Atmosphere) S2 Pd-Catalyzed Cross-Coupling S1->S2 S3 Validation Checkpoint (LC-MS >95% Conversion) S2->S3 S3->S2 Fail (Add Catalyst) S4 Workup & Extraction (EtOAc/H2O) S3->S4 Pass S5 Purification (Flash Chromatography) S4->S5

Fig 2. Self-validating experimental workflow for sulfonamide N-arylation.

Protocol B: In Vitro Tubulin Polymerization Assay

Because oxazole and oxolane-linked sulfonamides frequently exhibit potent tubulin polymerization inhibition[4], newly synthesized derivatives must be screened for their ability to disrupt microtubule dynamics.

Causality of Assay Design: We utilize a fluorescence-based assay leveraging a fluorophore (e.g., DAPI) that increases in emission quantum yield when bound to polymerized microtubules. This provides a direct, real-time kinetic readout of polymerization, which is vastly superior to endpoint viability assays for determining the exact mechanism of action.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter.

  • Compound Plating: Dispense 5 µL of the synthesized oxolane-sulfonamide derivatives (at varying concentrations, 0.1 µM to 50 µM in DMSO) into a pre-warmed (37 °C) 96-well half-area black microplate. Self-Validation: Include Paclitaxel (polymerization enhancer) and Colchicine (polymerization inhibitor) as positive controls, and 1% DMSO as a vehicle control.

  • Initiation: Rapidly add 45 µL of the tubulin master mix to each well using a multichannel pipette to initiate polymerization.

  • Kinetic Reading: Immediately place the plate in a microplate reader maintained at 37 °C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the Vmax of the growth phase. Compounds that successfully mimic the colchicine-like mechanism will show a dose-dependent reduction in Vmax and final steady-state fluorescence compared to the DMSO control.

Sources

Method

Step-by-step preparation of N,2-Dimethyloxolane-3-sulfonamide

An in-depth guide to the synthesis of N,2-Dimethyloxolane-3-sulfonamide, designed for chemistry professionals in research and drug development. This document provides a comprehensive overview, from theoretical underpinni...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of N,2-Dimethyloxolane-3-sulfonamide, designed for chemistry professionals in research and drug development. This document provides a comprehensive overview, from theoretical underpinning to a detailed, step-by-step laboratory protocol.

Introduction: The Significance of Cyclic Sulfonamides

Cyclic sulfonamides, also known as sultams, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Although not found in nature, their rigid conformational structures make them valuable scaffolds for designing potent and selective therapeutic agents.[1] They serve as bioisosteres for amides and lactams, offering unique physicochemical properties such as improved metabolic stability and cell permeability.[2] The synthesis of novel sultam derivatives, such as N,2-Dimethyloxolane-3-sulfonamide, is a key objective in the exploration of new chemical space for drug discovery.

This guide presents a robust and detailed protocol for the preparation of N,2-Dimethyloxolane-3-sulfonamide. The synthetic strategy is bifurcated into two primary stages: first, the preparation of the critical electrophilic intermediate, 2-methyloxolane-3-sulfonyl chloride, and second, its subsequent amination with methylamine. We will delve into the mechanistic rationale behind each step, providing insights into reaction control, purification, and characterization, ensuring a reproducible and efficient synthesis.

Retrosynthetic Analysis and Strategy

The synthetic approach for N,2-Dimethyloxolane-3-sulfonamide is designed around a key bond disconnection at the sulfur-nitrogen (S-N) bond. This is a standard and highly reliable strategy for sulfonamide synthesis, leveraging the robust reaction between a sulfonyl chloride and an amine.[3]

The retrosynthetic logic is as follows: The target molecule (I) is disconnected at the S-N bond, revealing two simpler precursors: the key intermediate 2-methyloxolane-3-sulfonyl chloride (II) and methylamine (III). The sulfonyl chloride (II) can be conceptually derived from a corresponding sulfonic acid or, more practically, from a precursor like 2-methyloxolane-3-thiol (IV) via oxidative chlorination. This multi-step, convergent strategy allows for the controlled construction of the target molecule from more readily accessible starting materials.

G target N,2-Dimethyloxolane-3-sulfonamide (I) disconnection S-N Bond Formation target->disconnection intermediate1 2-Methyloxolane-3-sulfonyl Chloride (II) disconnection->intermediate1 amine Methylamine (III) disconnection->amine disconnection2 Oxidative Chlorination intermediate1->disconnection2 intermediate2 2-Methyloxolane-3-thiol (IV) disconnection2->intermediate2

Caption: Retrosynthetic pathway for N,2-Dimethyloxolane-3-sulfonamide.

PART I: Synthesis of 2-Methyloxolane-3-sulfonyl Chloride

This crucial first stage involves the preparation of the key electrophile. The protocol described is a well-established method for converting a thiol into a sulfonyl chloride using chlorine gas in the presence of aqueous acid.[4] This oxidative chlorination proceeds through a series of oxidized sulfur intermediates.

Mechanistic Insight

The reaction is initiated by the oxidation of the thiol by chlorine. The precise mechanism can be complex, but it is understood to involve the formation of a sulfenyl chloride (R-SCl), which is then sequentially oxidized by chlorine and water to a sulfinic acid (R-SO₂H) and finally to a sulfonic acid (R-SO₃H). The sulfonic acid is then converted to the sulfonyl chloride by excess chlorine under the reaction conditions. The presence of aqueous acid is critical for this transformation.

Experimental Protocol

Materials

  • 2-Methyloxolane-3-thiol

  • Hydrochloric Acid (HCl), concentrated

  • Dichloromethane (DCM), anhydrous

  • Chlorine (gas)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment

  • Three-necked round-bottom flask

  • Gas dispersion tube (fritted bubbler)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked flask with a magnetic stir bar, a gas dispersion tube connected to a chlorine cylinder (with appropriate traps), a thermometer, and a gas outlet connected to a scrubber (e.g., sodium hydroxide solution).

  • Charging the Flask: Charge the flask with 2-methyloxolane-3-thiol (1.0 eq) and dichloromethane (approx. 10 mL per gram of thiol).

  • Cooling: Cool the stirred mixture to 0 °C using an ice bath.

  • Addition of Acid: Slowly add concentrated hydrochloric acid (approx. 5 mL per gram of thiol) via the dropping funnel, ensuring the temperature remains below 5 °C.

  • Chlorination: Begin bubbling chlorine gas gently through the vigorously stirred mixture. The reaction is exothermic; maintain the temperature between -5 °C and 5 °C by adjusting the chlorine flow rate and the efficiency of the ice bath.[4]

  • Monitoring: The reaction progress can be monitored by TLC or GC-MS by quenching a small aliquot with sodium sulfite solution and extracting with ethyl acetate. The disappearance of the starting thiol indicates completion. The reaction typically takes 2-4 hours.

  • Quenching: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen or argon to remove excess chlorine gas.

  • Work-up: Transfer the reaction mixture to a pre-chilled separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with ice-cold water (2x), saturated sodium bicarbonate solution (2x, until effervescence ceases), and finally with brine (1x). Caution: Perform the bicarbonate wash slowly due to CO₂ evolution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Crucially, the bath temperature should be kept low (<30 °C) as sulfonyl chlorides can be thermally sensitive.

  • Purification: The crude 2-methyloxolane-3-sulfonyl chloride is often used directly in the next step. If necessary, it can be purified by vacuum distillation, though care must be taken to avoid decomposition.

PART II: Synthesis of N,2-Dimethyloxolane-3-sulfonamide

This final step is the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate by methylamine. This is a classic and highly efficient method for forming the sulfonamide bond.[3]

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the nitrogen atom of methylamine on the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A second equivalent of the amine base (or an auxiliary base like triethylamine) is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[5]

G cluster_0 Workflow for N,2-Dimethyloxolane-3-sulfonamide Synthesis A Dissolve Sulfonyl Chloride in Anhydrous DCM B Cool to 0 °C A->B C Add Methylamine Solution (2.2 eq) Dropwise B->C D Stir at Room Temperature (Monitor by TLC) C->D E Aqueous Work-up (Wash with H₂O, dilute HCl, Brine) D->E F Dry Organic Layer (Na₂SO₄) E->F G Concentrate in vacuo F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS, IR) H->I

Caption: Experimental workflow for the final amination step.

Experimental Protocol

Materials

  • Crude or purified 2-methyloxolane-3-sulfonyl chloride (from Part I)

  • Methylamine (2.0 M solution in THF, or aqueous 40 wt. %)

  • Triethylamine (Et₃N), if using methylamine hydrochloride

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Hydrochloric Acid (HCl), 1 M solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc) and Hexanes for chromatography

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve the 2-methyloxolane-3-sulfonyl chloride (1.0 eq) in anhydrous DCM (approx. 15 mL per gram).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Add the methylamine solution (2.0 M in THF, 2.2 eq) dropwise via the dropping funnel over 20-30 minutes. A white precipitate (methylammonium chloride) will likely form.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using 30% Ethyl Acetate in Hexanes as eluent) until the sulfonyl chloride spot has disappeared.

  • Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with water (2x), 1 M HCl (1x) to remove excess methylamine, and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N,2-Dimethyloxolane-3-sulfonamide by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield the final product as a solid or oil.

Quantitative Data Summary

StepReagentMolar Eq.Key ParametersExpected Yield
Part I 2-Methyloxolane-3-thiol1.0Temp: -5 to 5 °C; Time: 2-4 h80-90% (Crude)
Chlorine (gas)ExcessBubbled through solution
Part II 2-Methyloxolane-3-sulfonyl chloride1.0Temp: 0 °C to RT; Time: 2-4 h75-85%
Methylamine (2.0 M in THF)2.2Dropwise addition

Characterization

The identity and purity of the final product, N,2-Dimethyloxolane-3-sulfonamide, must be confirmed through standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure, including the presence of the methyl groups and the oxolane ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group stretches, particularly the S=O stretches of the sulfonamide group (typically around 1350-1320 cm⁻¹ and 1160-1140 cm⁻¹).

Safety and Handling

  • Sulfonyl Chlorides: Are corrosive and lachrymatory. They are moisture-sensitive and should be handled under inert atmosphere.[6]

  • Chlorine Gas: Is highly toxic and corrosive. All operations involving chlorine gas must be conducted in a certified, high-flow chemical fume hood with appropriate safety traps and scrubbers.[6]

  • Methylamine: Is a flammable and corrosive gas/solution with a strong odor. Handle in a well-ventilated fume hood.[7]

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

References

  • Brouillette, Y., et al. (2001). Synthesis of Cyclic Sulfonamides through Intramolecular Diels−Alder Reactions. Organic Letters, 3(1), 89-91. Available at: [Link]

  • Kumar, A., et al. (2018). A Scaffold‐Diversity Synthesis of Biologically Intriguing Cyclic Sulfonamides. Angewandte Chemie International Edition, 57(41), 13499-13503. Available at: [Link]

  • Dauban, P., & Dodd, R. H. (2000). Synthesis of Cyclic Sulfonamides via Intramolecular Copper-Catalyzed Reaction of Unsaturated Iminoiodinanes. Organic Letters, 2(15), 2327-2329. Available at: [Link]

  • Fulton, J. R., et al. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(33), 6420-6433. Available at: [Link]

  • Reddy, T. J., et al. (2012). Synthesis of Cyclic Sulfonamides via Pd-Catalyzed Intramolecular Coupling Reaction: An Expedient Approach to Polycyclic Sultams. Organic Letters, 14(11), 2850-2853. Available at: [Link]

  • Wang, Z., et al. (2009). Representative procedure for the FeCl3-mediated synthesis of sulfonyl amidines. The Royal Society of Chemistry. Available at: [Link]

  • Katritzky, A. R., et al. Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Available at: [Link]

  • 3M. Safety Data Sheet. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis and biological evaluation of 2-aminothiazole sulfonamides as potent biological agents. PLOS ONE, 16(8), e0255020. Available at: [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2016). Recent Advances in the Synthesis and Antitumor Activity of Sulfonamides. Current Organic Synthesis, 13(4), 526-547.
  • US Patent US20030236437A1. (2003). Process to prepare sulfonamides. Google Patents.
  • van Leusen, A. M., & van Leusen, D. (1977). Methanesulfonyl Cyanide. Organic Syntheses, 56, 81. Available at: [Link]

  • Kamal, A., et al. (2015). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 5(1), 1-15.
  • de la Torre, A., & Toste, F. D. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(46), 20521-20526. Available at: [Link]

  • Ruano, J. L. G., et al. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312. Available at: [Link]

  • gravenewworld, et al. (2005). Methyl amine w/ a sulfonyl chloride. Physics Forums. Available at: [Link]

Sources

Application

Application Note: N,2-Dimethyloxolane-3-sulfonamide as an sp³-Rich Scaffold in Lead Optimization

Executive Briefing The transition from planar, sp²-dominated molecules to three-dimensional, sp³-rich architectures—often termed the "Escape from Flatland"—is a cornerstone of modern medicinal chemistry. Increasing the f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

The transition from planar, sp²-dominated molecules to three-dimensional, sp³-rich architectures—often termed the "Escape from Flatland"—is a cornerstone of modern medicinal chemistry. Increasing the fraction of sp³ carbons (Fsp³) correlates strongly with improved aqueous solubility, reduced off-target promiscuity, and higher clinical success rates.

N,2-Dimethyloxolane-3-sulfonamide (CAS: 1859636-80-8)[1] is an advanced, commercially available building block designed specifically for this paradigm. This application note details the structural rationale for utilizing this scaffold as a bioisostere in lead optimization, alongside a validated, self-monitoring protocol for its integration into complex active pharmaceutical ingredients (APIs) via palladium-catalyzed N-arylation[2].

Structural & Mechanistic Rationale

The strategic incorporation of N,2-dimethyloxolane-3-sulfonamide into a drug scaffold relies on specific causal mechanisms that modulate physicochemical and pharmacokinetic (PK) properties:

  • Bioisosterism & hERG Mitigation: The oxolane (tetrahydrofuran) ring serves as an excellent bioisostere for basic saturated heterocycles like morpholine or piperidine. By removing the basic nitrogen, the oxolane ring eliminates the primary driver of hERG channel blockade and phospholipidosis, while retaining the oxygen atom to act as a crucial hydrogen-bond acceptor.

  • Metabolic Stability via the Sulfonamide Linkage: Replacing a solvent-exposed amide with a secondary sulfonamide provides a metabolically stable linkage that is completely resistant to amidase-mediated hydrolysis[3].

  • Conformational Locking (The Methyl Effects): The N-methyl group prevents the sulfonamide from acting as a primary hydrogen-bond donor, which avoids unwanted, off-target Carbonic Anhydrase inhibition (a common liability of primary sulfonamides)[3]. Concurrently, the 2-methyl group on the oxolane ring introduces precise steric bulk. This restricts the rotational freedom of the sulfonamide vector, locking the molecule into a rigid, bioactive geometry that can perfectly project into solvent-exposed channels (e.g., the ribose pocket of kinases).

Application Workflow: Kinase Inhibitor Lead Optimization

When optimizing a kinase inhibitor, a common liability is the presence of a planar aniline or amide that drives poor solubility and high plasma protein binding. Replacing this moiety with N,2-dimethyloxolane-3-sulfonamide significantly alters the physicochemical profile.

Quantitative Data: Physicochemical Profiling

The following table summarizes the predicted quantitative shifts when a standard planar amide vector is replaced by the oxolane-sulfonamide bioisostere.

PropertyPlanar Lead (Aniline-Amide)Oxolane-Sulfonamide Derivative
Molecular Weight ( g/mol ) 385.4435.5
Calculated LogP (cLogP) 4.23.1
Fraction sp³ (Fsp³) 0.250.55
Topological Polar Surface Area (Ų) 65.282.4
Aqueous Solubility (µg/mL) < 5.0> 100.0
hERG IC₅₀ (µM) 2.1 (Flagged)> 30.0 (Cleared)
Workflow Visualization

LeadOpt Start Planar Lead Compound (Low Fsp3, Poor Solubility) Issue Identify Liability: hERG or Metabolic Instability Start->Issue Scaffold Select sp3-Rich Scaffold: N,2-Dimethyloxolane-3-sulfonamide Issue->Scaffold Coupling Pd-Catalyzed N-Arylation (AdBippyPhos / Pd) Scaffold->Coupling Product Optimized Candidate (High Fsp3, Improved PK) Coupling->Product

Workflow for integrating N,2-dimethyloxolane-3-sulfonamide in lead optimization.

Experimental Protocol: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

The Challenge: Secondary sulfonamides are notoriously poor nucleophiles. Standard Buchwald-Hartwig ligands (e.g., XPhos, BINAP) typically fail to couple them with heteroaryl halides, leading instead to dehalogenation of the starting material. The Solution (Causality): We utilize the Pd/AdBippyPhos catalyst system. AdBippyPhos provides an exceptionally large cone angle (remote steric demand) combined with an electron-rich, accessible palladium center. This specific architecture facilitates both the oxidative addition of the heteroaryl chloride and the kinetically challenging C–N reductive elimination of the bulky sulfonamide[2][4].

Reagents & Materials
  • Heteroaryl chloride (Target Core): 1.0 mmol

  • N,2-Dimethyloxolane-3-sulfonamide : 1.2 mmol (1.2 equiv)

  • [Pd(crotyl)Cl]₂ : 0.01 mmol (1 mol% Pd dimer)[2]

  • AdBippyPhos : 0.04 mmol (4 mol%)[2]

  • K₂CO₃ (Anhydrous) : 2.0 mmol (2.0 equiv)

  • 3 Å Molecular Sieves : 100 mg (Crucial for mitigating water-induced dehalogenation)[2]

  • Cyclopentyl methyl ether (CPME) : 5.0 mL (Anhydrous, degassed)[2]

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Within a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with [Pd(crotyl)Cl]₂, AdBippyPhos, K₂CO₃, and 3 Å molecular sieves.

    • Causality: Molecular sieves are strictly required to scavenge trace moisture, which otherwise acts as a proton source, driving the competitive hydrodehalogenation of the heteroaryl chloride[2].

  • Substrate Addition: Add the heteroaryl chloride and N,2-dimethyloxolane-3-sulfonamide to the tube.

  • Solvent Introduction: Add 5.0 mL of anhydrous, degassed CPME. Seal the Schlenk tube securely before removing it from the glovebox.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and filter the mixture through a pad of Celite to remove the inorganic base, sieves, and precipitated palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via mass-directed preparative HPLC or automated flash chromatography (SiO₂ gradient: Hexanes to EtOAc).

Validation & Quality Control Checkpoints (Self-Validating System)

To ensure the integrity of the protocol, the following in-process checks must be strictly observed:

  • Catalyst Activation State (Visual Check): Upon reaching 100 °C, the solution must transition from a dark, heterogeneous suspension to an active yellow/orange homogeneous state (ignoring the solid sieves and salts). A persistent black solution indicates premature catalyst death (Pd black formation).

  • In-Process LC-MS (T=4 Hours): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Calculate the ratio of the desired product mass [M+H]⁺ to the dehalogenated starting material mass [M-Cl+H]⁺.

    • System Validation: If the dehalogenation peak exceeds 15% Total Ion Current (TIC) at this stage, the catalyst has deactivated due to trace oxygen or water. Abort the reaction, re-dry the K₂CO₃, and restart.

  • TLC Monitoring: The secondary sulfonamide product often lacks strong UV chromophores depending on the heteroaryl core. Use a KMnO₄ stain; the oxolane ring is highly susceptible to oxidation and will yield a bright yellow spot against the purple background, confirming product migration.

References

  • Becica, J., et al. "High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides." Organic Letters, American Chemical Society, 2019. Available at:[Link]

  • Ugwu, D. I., et al. "Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities." ResearchGate, 2023. Available at:[Link]

Sources

Method

Application Note: Strategic Integration of N,2-Dimethyloxolane-3-sulfonamide into High-Throughput Screening Libraries

Introduction & Strategic Rationale Modern drug discovery is undergoing a paradigm shift, moving away from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional scaffolds. This strategic "escape from fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Modern drug discovery is undergoing a paradigm shift, moving away from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional scaffolds. This strategic "escape from flatland" is driven by the need to improve physicochemical properties—such as aqueous solubility and metabolic stability—while accessing underexplored chemical space [1]. Within this context, N,2-Dimethyloxolane-3-sulfonamide (CAS: 1859636-80-8) has emerged as a highly versatile and privileged building block for the construction of next-generation small molecule screening libraries [2].

Causality of Structural Features

As an Application Scientist, it is critical to understand why this specific scaffold is selected over simpler alternatives before investing in library synthesis:

  • The Oxolane Core (3D Projection): The tetrahydrofuran (oxolane) ring introduces significant sp3 character (Fsp3 = 1.0). Unlike planar aromatic rings, the oxolane core naturally adopts a puckered envelope conformation. This projects appended functional groups into three-dimensional space, drastically enhancing shape complementarity with complex, deep protein binding pockets [1].

  • C2-Methyl Substitution (Conformational Locking): The methyl group at the C2 position is not merely decorative. Sterically, it restricts the pseudorotation of the oxolane ring, locking the scaffold into a lower-energy conformation. This pre-organization reduces the entropic penalty that typically occurs when a flexible molecule binds to a rigid protein target.

  • N-Methyl Sulfonamide (Vector Tuning): Primary sulfonamides are notorious for promiscuous binding, particularly to off-target metalloenzymes like carbonic anhydrases [3]. By utilizing a secondary N-methyl sulfonamide, the scaffold restricts hydrogen bonding to a single donor vector. This fine-tunes the pharmacophore, increasing target selectivity while maintaining the strong dipole necessary for interacting with kinase hinge regions or specific allosteric sites.

Pharmacophore Scaffold N,2-Dimethyloxolane -3-sulfonamide Core Oxolane Oxolane Ring (Fsp3 = 1.0) Scaffold->Oxolane Sulfonamide N-Methyl Sulfonamide (H-Bonding) Scaffold->Sulfonamide Methyls C2-Methyl Group (Steric Lock) Scaffold->Methyls Solubility Enhanced Aqueous Solubility & 3D Shape Oxolane->Solubility TargetBinding Controlled Interaction Vector Sulfonamide->TargetBinding Vector Conformational Pre-organization Methyls->Vector

Pharmacophore logic and property contributions of the N,2-Dimethyloxolane-3-sulfonamide scaffold.

Physicochemical Profiling

To ensure that the final functionalized library members adhere to Lipinski's Rule of 5 and Veber's rules for oral bioavailability, the starting core itself must possess highly favorable, "fragment-like" properties. N,2-Dimethyloxolane-3-sulfonamide provides an ideal baseline.

Table 1: Physicochemical Properties of N,2-Dimethyloxolane-3-sulfonamide

PropertyValueRationale for Library Design
Molecular Weight (MW) 179.24 g/mol Leaves >300 Da of "headroom" for combinatorial decoration without violating Rule of 5.
cLogP (Estimated) < 1.0High hydrophilicity offsets the lipophilicity of added functional groups (e.g., aryl rings).
Fraction sp3 (Fsp3) 1.0 (6/6 carbons)Maximizes 3D spatial coverage; statistically correlates with higher clinical success rates.
H-Bond Donors (HBD) 1Single N-H provides a controlled, predictable interaction vector.
H-Bond Acceptors (HBA) 4Sulfonamide and oxolane oxygens enable diverse H-bonding networks.
Rotatable Bonds 2Low intrinsic flexibility minimizes entropic binding penalties.

Library Design Strategy & Workflow

The primary reaction vector on this scaffold is the secondary sulfonamide nitrogen. Under mildly basic conditions, this nitrogen can be readily alkylated or subjected to transition-metal-catalyzed cross-coupling (e.g., Chan-Lam coupling) to generate a diverse array of tertiary sulfonamides [4]. By reacting this core with a spatially diverse set of electrophiles (e.g., substituted benzyl halides, heteroaryl chlorides), researchers can rapidly generate a highly functionalized library ready for biological evaluation.

Workflow A Scaffold Selection (N,2-Dimethyloxolane -3-sulfonamide) B Combinatorial Synthesis (N-Alkylation) A->B C Library QC (LC-MS >85%) B->C D HTS Assay (TR-FRET) C->D E Hit Validation (Z' > 0.6) D->E

Workflow for integrating N,2-Dimethyloxolane-3-sulfonamide into HTS libraries.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Built-in quality control checkpoints prevent the propagation of errors from synthesis to biological screening.

Protocol A: High-Throughput Combinatorial Alkylation (96-Well Format)

Objective: Synthesize a sub-library of tertiary sulfonamides via N-alkylation. Causality: Utilizing a solid-supported scavenger resin eliminates the need for aqueous workup or traditional column chromatography, enabling a streamlined, direct-to-screening workflow.

Step-by-Step Methodology:

  • Scaffold Dispensing: Dispense 10 µmol of N,2-Dimethyloxolane-3-sulfonamide (dissolved in anhydrous DMF) into each well of a 96-well deep-well polypropylene plate.

  • Base Addition: Add 15 µmol (1.5 eq) of N,N-Diisopropylethylamine (DIPEA). Reasoning: DIPEA is highly sterically hindered and non-nucleophilic, preventing unwanted side reactions while effectively deprotonating the sulfonamide nitrogen.

  • Electrophile Addition: Add 12 µmol (1.2 eq) of diverse alkyl/aryl halides to individual wells using an automated liquid handler.

  • Reaction: Seal the plate with a chemical-resistant mat and agitate on a thermoshaker at 60°C for 12 hours.

  • Scavenging (Self-Validation Checkpoint 1): Add 20 µmol of polymer-supported trisamine resin to each well. Agitate at room temperature for 4 hours. Reasoning: The nucleophilic resin covalently binds unreacted electrophiles. If this step is omitted or fails, unreacted alkyl halides will act as Pan-Assay Interference Compounds (PAINS), leading to false positives in the downstream biological screen.

  • Filtration & Concentration: Filter the plate contents through a 96-well filter block into a clean collection plate. Evaporate the DMF using a centrifugal vacuum concentrator (e.g., Genevac).

  • Quality Control (Self-Validation Checkpoint 2): Randomly select 10% of the wells for LC-MS analysis. Action: Proceed to biological screening ONLY if the average purity exceeds 85% and the target mass is confirmed in all sampled wells.

Protocol B: Primary High-Throughput Screening (TR-FRET Assay)

Objective: Screen the synthesized oxolane-sulfonamide library against a target protein (e.g., a kinase).

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the library compounds (10 mM stock in DMSO) into a 384-well low-volume assay plate.

  • Assay Mix Addition: Add 5 µL of the target protein and fluorescent tracer complex suspended in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35). Reasoning: The inclusion of the non-ionic detergent Brij-35 prevents non-specific compound aggregation, a primary source of false positives in HTS campaigns.

  • Incubation: Centrifuge the plate at 1000 rpm for 1 minute to remove bubbles, then incubate in the dark at room temperature for 60 minutes to reach thermodynamic binding equilibrium.

  • Reading: Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 337 nm, Emission: 665 nm / 615 nm).

  • Data Validation (Self-Validation Checkpoint 3): Calculate the Z'-factor using DMSO-only wells (negative control) and a known high-affinity inhibitor (positive control). Formula: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​

    Action: The assay is only deemed robust, and hit-picking can only proceed, if the calculated Z' score is ≥ 0.6.

References

  • ChemBuyersGuide. "BLD Pharmatech Co., Limited - N,2-Dimethyloxolane-3-sulfonamide." Chembuyersguide.com. URL:[Link]

Application

In vitro assay protocols involving N,2-Dimethyloxolane-3-sulfonamide

[shape=box, style="filled,rounded", fontname="Arial", fontsize=11, penwidth=0. Detailing Assay Specifications I'm now detailing the in vitro assay methodologies with specific volumes, concentrations, and equipment specif...

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Author: BenchChem Technical Support Team. Date: April 2026

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Detailing Assay Specifications

I'm now detailing the in vitro assay methodologies with specific volumes, concentrations, and equipment specifications, so that the assay can be repeated. I'm also preparing the patch-clamp and counter-screen protocols, and the self-validation logic for the CA assay.

Application Note: In Vitro Assay Protocols for Evaluating N,2-Dimethyloxolane-3-sulfonamide Derivatives in Early Drug Discovery

Rationale & Pharmacophore Causality

In the development of novel therapeutics—particularly voltage-gated sodium channel (Nav) inhibitors for pain management—sulfonamides represent a privileged chemical class. However, primary sulfonamides (-SO₂NH₂) carry a notorious liability: they are potent binders of Carbonic Anhydrase (CA), a widespread family of metalloenzymes. This off-target binding leads to systemic side effects, including metabolic acidosis and paresthesia.

N,2-Dimethyloxolane-3-sulfonamide (CAS: 1859636-80-8) is a highly specialized building block designed to circumvent this liability. As an aliphatic secondary sulfonamide, it incorporates two critical design features:

  • Steric and Electronic Exclusion: Primary sulfonamides have a pKa of ~7–8, allowing them to ionize at physiological pH and coordinate with the active-site zinc ion (Zn²⁺) in CA. The N-methyl group in this building block raises the pKa to ~10–11, keeping the molecule unionized at pH 7.4. Combined with the steric bulk of the methyl group, this completely abrogates zinc coordination [1].

  • Lipophilic Tuning: The oxolane (tetrahydrofuran) ring provides a favorable polar surface area (PSA) while maintaining the lipophilicity required to penetrate lipid bilayers and access intramembrane binding sites, such as the Voltage-Sensing Domain 4 (VSD4) of Nav1.7 channels [2].

Mechanism cluster_Nav Target: Nav1.7 Channel cluster_CA Off-Target: Carbonic Anhydrase Core N,2-Dimethyloxolane-3-sulfonamide (Secondary Sulfonamide) VSD4 Binds Voltage-Sensing Domain 4 (State-Dependent) Core->VSD4 High Affinity Steric N-Methyl Steric Hindrance High pKa (~11) Prevents Ionization Core->Steric Structural Exclusion Inhibition Channel Inhibition (Analgesic Efficacy) VSD4->Inhibition NoBinding No Zinc Coordination (Reduced Side Effects) Steric->NoBinding

Mechanistic divergence of secondary sulfonamides avoiding CA off-target binding.

Core In Vitro Assays: A Self-Validating Workflow

To rigorously evaluate derivatives synthesized from this core, a biphasic screening cascade is required. The primary screen must validate state-dependent efficacy against the target (Nav1.7), while the counter-screen must definitively prove the absence of CA off-target activity.

Workflow Start Compound Library (N,2-Dimethyloxolane-3-sulfonamide core) PatchClamp Primary Efficacy Automated Patch-Clamp (Nav1.7) Start->PatchClamp IC50 < 1 µM CA_Assay Selectivity Counter-Screen Carbonic Anhydrase (4-NPA Assay) PatchClamp->CA_Assay Selectivity > 100x ADME ADME/Tox Profiling Microsomal Stability CA_Assay->ADME CA Inactive Hit Lead Candidate Selection ADME->Hit High Stability

Workflow for screening N,2-Dimethyloxolane-3-sulfonamide derivatives.

Protocol A: High-Throughput Automated Patch-Clamp for Nav1.7 (Primary Efficacy)

Causality & Expert Insight: High-throughput fluorescence assays (e.g., FRET-based membrane potential dyes) are notoriously biased toward pore blockers and frequently fail to detect VSD4 binders [2]. Automated patch-clamp is mandatory. Furthermore, because sulfonamides bind preferentially to the inactivated state of the channel, the voltage protocol must include a specific prepulse to drive the channels into inactivation before measurement.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing human Nav1.7 (hNav1.7). Harvest cells at 70-80% confluency using Detachin to preserve membrane integrity.

  • Buffer Formulation:

    • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM D-glucose (pH 7.4 with NaOH).

    • Intracellular Solution: 110 mM CsF, 10 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3 with CsOH). Note: Cesium blocks endogenous potassium currents, while Fluoride accelerates the formation of high-resistance gigaseals (>1 GΩ).

  • State-Dependent Voltage Protocol:

    • Hold the membrane potential at -120 mV to ensure all channels are in the resting (closed) state.

    • Apply an 8-second prepulse to -70 mV. Causality: This specific voltage drives a fraction of the channels into steady-state inactivation, exposing the VSD4 binding pocket to the test compound.

    • Apply a 20 ms test pulse to 0 mV to measure the remaining peak inward sodium current.

  • Compound Addition: Add test compounds (0.01 µM to 30 µM) and incubate for 5 minutes. Calculate IC₅₀ based on the fractional block of the peak current.

Protocol B: Carbonic Anhydrase Esterase Counter-Screen (Selectivity)

Causality & Expert Insight: While CA primarily hydrates CO₂, it also exhibits esterase activity. Measuring CO₂ hydration requires specialized stopped-flow equipment. Utilizing the esterase activity allows for a high-throughput, colorimetric microplate assay using 4-nitrophenyl acetate (4-NPA) as a substrate [3, 4].

Self-Validating System: This assay must include a "Substrate Blank" to account for the spontaneous, non-enzymatic hydrolysis of 4-NPA in aqueous buffers. Without this subtraction, baseline noise will be falsely interpreted as enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.6.

    • Enzyme: Dilute recombinant human CA II to a final well concentration of 10 nM.

    • Substrate: Prepare a 20 mM stock of 4-NPA in anhydrous acetonitrile.

  • Assay Assembly (96-well clear flat-bottom plate):

    • Add 180 µL of Assay Buffer to all wells.

    • Add 10 µL of test compound (at 100 µM to rigorously test for off-target binding).

    • Add 10 µL of CA II enzyme. Incubate for 15 minutes at 25°C to allow equilibrium binding.

    • Controls: Include Acetazolamide (10 µM) as a Positive Control (100% inhibition) and 1% DMSO as a Negative Control (0% inhibition).

  • Reaction Initiation & Readout:

    • Add 10 µL of 20 mM 4-NPA to all wells (final concentration 1 mM).

    • Immediately place the plate in a spectrophotometer and read absorbance at 405 nm in kinetic mode (every 30 seconds for 15 minutes at 25°C).

  • Data Analysis: Calculate the reaction rate (ΔOD/min) from the linear portion of the curve. Subtract the Substrate Blank rate. Ensure the assay Z'-factor is > 0.5 before accepting the data.

Quantitative Data Presentation

The table below illustrates the expected structure-activity relationship (SAR) profile when transitioning from a primary sulfonamide to the N,2-Dimethyloxolane-3-sulfonamide motif.

Table 1: Representative Profiling Data for Sulfonamide Derivatives

Compound MotifNav1.7 IC₅₀ (µM)CA II IC₅₀ (µM)Selectivity RatioKinetic Solubility (µM)
Primary Arylsulfonamide0.050.012< 0.1x15
Primary Alkylsulfonamide0.850.150< 1x45
N,2-Dimethyloxolane-3-sulfonamide 0.12 > 100 > 800x > 200
Acetazolamide (Control)> 1000.008N/A85

Data Interpretation: The incorporation of the N,2-Dimethyloxolane-3-sulfonamide core successfully abolishes CA II binding (>100 µM) while retaining potent, state-dependent inhibition of Nav1.7. Furthermore, the aliphatic oxolane ring significantly improves kinetic solubility compared to planar arylsulfonamides.

References

  • Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Catalysts (MDPI). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting N,2-Dimethyloxolane-3-sulfonamide purification by preparative HPLC

Welcome to the Technical Support Center for Preparative Chromatography. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of N,2-Dimethylo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Preparative Chromatography. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of N,2-Dimethyloxolane-3-sulfonamide and related saturated heterocyclic sulfonamides.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will address the fundamental physicochemical properties of this molecule—specifically its lack of a UV chromophore, its propensity for secondary column interactions, and its stereochemical complexity—to explain why certain troubleshooting steps are necessary and how to implement them effectively.

Diagnostic Workflow: Saturated Heterocyclic Sulfonamides

Before adjusting your instrument parameters, consult the diagnostic logic tree below to identify the root cause of your purification failure.

G Start Prep HPLC Issue Detected UV_Issue No Peak / Low UV Signal at 210-254nm Start->UV_Issue Tailing_Issue Severe Peak Tailing & Poor Recovery Start->Tailing_Issue Isomer_Issue Split / Twin Peaks (Identical Mass) Start->Isomer_Issue Sol_MS Switch to MS-Directed Prep or CAD/ELSD UV_Issue->Sol_MS Sol_Mod Use Polar-Embedded C18 & Acidic Modifiers Tailing_Issue->Sol_Mod Sol_Grad Shallow Gradient & Biphenyl/Phenyl-Hexyl Isomer_Issue->Sol_Grad

Troubleshooting workflow for N,2-Dimethyloxolane-3-sulfonamide purification.

Frequently Asked Questions & Troubleshooting Guide

Q1: The "Invisible Peak" - I injected my crude mixture, but I don't see the product peak on the UV chromatogram. Where is my compound?

The Causality: N,2-Dimethyloxolane-3-sulfonamide consists of a saturated oxolane (tetrahydrofuran) ring and a sulfonamide group. It completely lacks an extended conjugated π -electron system. Consequently, it does not absorb UV light at standard monitoring wavelengths (254 nm or 280 nm). While it may show weak end-absorption at <210 nm, monitoring at this wavelength is highly susceptible to baseline drift caused by mobile phase solvents (like methanol) and modifiers (like TFA). The Solution: You must decouple your fraction collection from UV detection. Transition to Mass-Directed Preparative HPLC (MDAP) . By triggering fraction collection based on the specific mass-to-charge ratio ( m/z ) of your target, you eliminate false positives and ensure collection even without a chromophore. Alternatively, if MS is unavailable, use a Charged Aerosol Detector (CAD). CAD provides a highly uniform response for non-chromophoric compounds and offers a wider dynamic range with less inter-compound variability compared to older Evaporative Light Scattering Detectors (ELSD)[1].

Q2: The "Smear" - I found my mass using MS-prep, but the peak tails severely across multiple fractions, ruining my purity and concentration. How do I fix the peak shape?

The Causality: Sulfonamides contain strong hydrogen-bond acceptors (the oxygen atoms on the sulfonyl group) and a potential hydrogen-bond donor (the secondary amine of the N-methyl group). On standard silica-based C18 columns, these moieties interact strongly with residual, unendcapped silanols on the silica backbone. This secondary ion-exchange/hydrogen-bonding interaction causes the compound to drag through the column, resulting in a broad, tailing peak. The Solution:

  • Stationary Phase: Switch to a polar-embedded reversed-phase column (e.g., columns featuring an internal carbamate, amide, or sulfonamide/ether linkage). These embedded polar groups create a virtual shield that prevents the analyte from interacting with residual silanols, drastically improving peak shape for polar sulfonamides[2].

  • Mobile Phase Modifiers: If you must use a standard C18, add 0.1% Formic Acid to both aqueous and organic mobile phases. The low pH (approx. 2.7) protonates the residual silanols (pKa ~3.5-4.5), neutralizing them and shutting down the secondary interactions.

Q3: The "Twin Peaks" - My mass spectrometer shows the correct m/z , but the signal is split into two closely eluting peaks. Is my compound degrading?

The Causality: Look closely at the structure of N,2-Dimethyloxolane-3-sulfonamide. The oxolane ring contains two chiral centers at the C2 (methyl-substituted) and C3 (sulfonamide-substituted) positions. Standard synthetic routes often yield a mixture of cis and trans diastereomers. Because diastereomers have different three-dimensional geometries and dipole moments, they interact differently with the stationary phase and will resolve into two distinct peaks. The Solution: This is not degradation; it is a successful separation of isomers. If your goal is to isolate a specific diastereomer, flatten your gradient (e.g., 0.5% to 1% organic increase per minute) through the elution zone. If standard C18 does not provide baseline resolution ( Rs​≥1.5 ), switch to a column with alternative steric selectivity, such as a Biphenyl or Phenyl-Hexyl phase, which often excels at resolving closely related cyclic diastereomers.

Step-by-Step Methodology: MS-Directed Prep HPLC Workflow

To ensure high-fidelity isolation of N,2-Dimethyloxolane-3-sulfonamide, follow this self-validating protocol. This system ensures that every fraction collected is mechanistically verified before pooling.

Phase 1: Sample Preparation & Scouting

  • Diluent Optimization: Dissolve the crude sample in a diluent that closely matches the initial mobile phase conditions (e.g., 10% Methanol / 90% Water). Crucial step: If the sample is too hydrophobic for high aqueous content, use Dimethyl Sulfoxide (DMSO), but limit injection volumes to <1% of the column volume to prevent the strong solvent from causing peak breakthrough.

  • Analytical LC-MS Scouting: Inject 5 µL onto an analytical polar-embedded C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a generic gradient (5% to 95% Acetonitrile with 0.1% Formic Acid over 5 minutes).

  • Target Identification: Identify the retention time ( tR​ ) of the target mass ( [M+H]+ ). Note if the mass appears as a single peak or a split peak (diastereomers).

Phase 2: Preparative Scale-Up 4. Gradient Focusing: Calculate the % organic at elution during the analytical run. Design a focused preparative gradient that starts 10% below this concentration and ends 10% above it, spread over 10 column volumes. 5. MS Trigger Configuration: Set the fraction collector to trigger only on the Extracted Ion Chromatogram (XIC) of your target m/z . Set the threshold high enough to ignore baseline noise but low enough to capture the peak edges (typically 500,000 counts, depending on the MS detector sensitivity). 6. Execution: Inject the sample onto the preparative column (e.g., 21.2 x 150 mm, 5 µm). Monitor the Total Ion Chromatogram (TIC) and the specific XIC.

Phase 3: Self-Validation & Pooling 7. Fraction Verification: Before combining any tubes, take a 10 µL aliquot from each collected fraction and re-inject it using the analytical LC-MS method from Phase 1. 8. Data Synthesis: Only pool fractions that demonstrate >95% purity by MS/CAD area percent and contain the correct diastereomeric ratio required for your downstream application. Lyophilize the pooled fractions to remove water and volatile modifiers (formic acid).

Quantitative Data Presentation: Column & Method Selection Matrix

Use the following empirically derived matrix to select the optimal conditions for purifying oxolane-sulfonamide derivatives based on your specific crude profile.

Column ChemistryRecommended Mobile PhasepH RangeTailing Factor ( Tf​ )Diastereomer Resolution ( Rs​ )Best Use Case
Standard C18 Water/MeCN + no modifier6.0 - 7.0> 2.5 (Poor)< 1.0Not recommended due to severe silanol interactions.
Standard C18 Water/MeCN + 0.1% Formic Acid2.5 - 3.01.2 - 1.4 (Good)1.1 - 1.3General purification where isomers are not present.
Polar-Embedded C18 Water/MeOH + 0.1% Formic Acid2.0 - 8.01.0 - 1.1 (Excellent) 1.2 - 1.5High-recovery purification of polar sulfonamides[2].
Biphenyl Water/MeOH + 0.1% Formic Acid2.0 - 8.01.2 - 1.3 (Good)> 1.5 (Excellent) Resolving cis/trans oxolane diastereomers.

Note: Methanol (MeOH) is often preferred over Acetonitrile (MeCN) for Biphenyl and Polar-Embedded columns as it enhances hydrogen-bonding and π−π interactions, leading to better stereoisomer resolution.

References

  • Waters Corporation. "Purification Systems | For Preparative HPLC & SFC Applications." Waters.com. Available at:[Link]

  • Liu, M., et al. "High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity." ACS Medicinal Chemistry Letters, National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of N,2-Dimethyloxolane-3-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific structural vulnerabilities of N,2-Dimethyloxolane-3-sulfonamide during long-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific structural vulnerabilities of N,2-Dimethyloxolane-3-sulfonamide during long-term storage.

This molecule possesses a dual-risk profile: an oxolane (tetrahydrofuran-derivative) ring that is highly susceptible to autoxidation and explosive peroxide formation, and a sulfonamide group that is sensitive to hydrolytic cleavage under extreme pH or moisture conditions[1]. To maintain scientific integrity and experimental reproducibility, your storage protocols must actively mitigate both degradation pathways.

degradation_pathways Compound N,2-Dimethyloxolane-3-sulfonamide Oxolane Oxolane Ring Compound->Oxolane Sulfonamide Sulfonamide Group Compound->Sulfonamide Autoxidation Autoxidation (O2/Light) Oxolane->Autoxidation Air Exposure Hydrolysis Hydrolysis (H2O/H+) Oxolane->Hydrolysis Acid/Moisture Sulfonamide->Hydrolysis Acid/Base Peroxides Explosive Peroxides Autoxidation->Peroxides RingOpen Ring-Opened Diols Hydrolysis->RingOpen Cleavage Sulfonic Acid + Amine Hydrolysis->Cleavage

Mechanistic degradation pathways of N,2-Dimethyloxolane-3-sulfonamide.

Troubleshooting Guides & FAQs

Q1: Why does my N,2-Dimethyloxolane-3-sulfonamide sample show new, unidentified peaks on HPLC after several months of storage? A1: The most likely culprit is the autoxidation of the oxolane ring. The oxygen atom in the ether linkage stabilizes adjacent radical intermediates. When exposed to atmospheric oxygen and ambient light, an alpha-hydrogen is abstracted, initiating a free-radical autoxidation cascade that forms hydroperoxides[2]. These peroxides not only introduce impurities that ruin assay reproducibility, but they also pose a severe shock-sensitive explosive hazard if the compound is later concentrated via evaporation[3]. Causality & Validation: By storing the compound in the dark under an inert atmosphere, you deprive the autoxidation reaction of its required initiation energy (photons) and propagation substrate (O2). You can validate this storage system by placing a colorimetric oxygen indicator strip inside your secondary storage container; if the strip remains pink, your inert seal is intact, validating the absence of O2.

Q2: How does moisture affect the integrity of this compound? A2: While sulfonamides are generally stable at a neutral pH, ambient moisture combined with atmospheric CO2 can create a weakly acidic microenvironment. Over prolonged periods, this moisture acts as a nucleophile, leading to the acid-catalyzed hydrolysis of the sulfonamide C-N bond or the ring-opening of the oxolane ether linkage[1]. Causality & Validation: Water drives the hydrolysis equilibrium forward. Storing the compound in a sealed desiccator shifts the equilibrium to favor the intact molecule. Including a self-indicating desiccant (like Drierite) creates a self-validating system: if the desiccant remains blue, your compound is actively protected from hydrolytic degradation.

Q3: What are the quantitative limits for peroxide accumulation, and when should I discard the batch? A3: Peroxide formers are categorized by their risk profile. Oxolane derivatives typically require testing every 3 to 6 months after opening[4]. Refer to the quantitative tables below for exact thresholds and required actions.

Quantitative Data Presentation

Table 1: Optimal Long-Term Storage Parameters

ParameterRecommended ConditionCausality / Rationale
Temperature 2°C to 8°CLowers the kinetic energy available for autoxidation and hydrolysis.
Atmosphere Argon (Ar) or Nitrogen (N2)Displaces atmospheric oxygen, halting the free-radical propagation step[2].
Light Exposure Opaque / Amber VialsPrevents photo-initiation of radical formation in the oxolane ring[3].
Inhibitor BHT (50 - 250 ppm)Acts as a radical scavenger if stored in solution.
Testing Frequency Every 3 monthsEnsures peroxide levels remain below explosive thresholds[4].

Table 2: Peroxide Concentration Action Limits

Peroxide Level (ppm)Safety StatusRequired Action
0 - 20 ppm SafeProceed with standard use and inert storage.
20 - 100 ppm CompromisedDo not concentrate. Purify immediately using Protocol 2.
> 100 ppm High Risk / ExplosiveDo not touch or move the container. Contact EHS for disposal[3].

Experimental Workflows & Protocols

storage_workflow Receive Receive Batch Test Test Peroxides Receive->Test Decision Level? Test->Decision Safe < 20 ppm Safe Decision->Safe Pass Unsafe > 20 ppm Purify Decision->Unsafe Fail Store Argon Purge Store 2-8°C Safe->Store

Step-by-step workflow for the safe aliquoting and storage of oxolane derivatives.

Protocol 1: Schlenk-Line Argon Purging for Long-Term Storage

This protocol ensures the complete removal of oxidative atmospheric O2 prior to storage.

  • Preparation: Transfer the N,2-Dimethyloxolane-3-sulfonamide vial into a secondary Schlenk tube. Place a colorimetric oxygen indicator strip inside the tube.

  • Connection: Connect the tube to a dual-manifold Schlenk line.

  • Evacuation: Open the vacuum valve slowly to evacuate atmospheric air and hold for 30 seconds.

    • Causality: Removing O2 completely halts the autoxidation propagation step.

  • Backfilling: Close the vacuum valve and slowly open the Argon valve to backfill the tube.

    • Causality: Argon is denser than Nitrogen and provides a heavier, more stable protective blanket over the compound.

  • Cycling: Repeat the vacuum-argon cycle three times to ensure parts-per-million level oxygen displacement.

  • Validation & Storage: Seal the vial tightly, wrap the cap in Parafilm, and store at 2-8°C in a dark, explosion-proof refrigerator[3]. Check the oxygen indicator strip monthly; if it turns blue, the system has failed and must be re-purged.

Protocol 2: Alumina-Based Peroxide Remediation

Use this protocol to rescue a batch showing 20-100 ppm of peroxides.

  • Dissolution: Dissolve the degraded N,2-Dimethyloxolane-3-sulfonamide in a minimal amount of anhydrous, peroxide-free solvent (e.g., dry dichloromethane).

  • Column Preparation: Prepare a short chromatography column packed with activated basic alumina (Brockmann Activity I).

  • Elution: Pass the solution slowly through the column.

    • Causality: The highly polar hydroperoxide impurities strongly adsorb to the active basic sites of the alumina, while the less polar parent sulfonamide compound elutes freely.

  • Validation: Test the eluent using Quantofix peroxide test strips.

    • Self-Validating Step: You must confirm the eluent reads < 5 ppm before proceeding to the next step.

  • Concentration: Only after passing the validation test, evaporate the solvent under reduced pressure to recover the purified compound.

References[1] Title: OXOLANE - Ataman Kimya | Source: atamanchemicals.com | URL: Link[3] Title: Peroxide Forming Solvents - Sigma-Aldrich | Source: sigmaaldrich.com | URL: Link[5] Title: Peroxide Forming Chemicals: Management, Retention and Storage | Source: vumc.org | URL: Link[2] Title: Stability issues of 1,4-Oxazepane-6-sulfonamide in solution - Benchchem | Source: benchchem.com | URL: Link[4] Title: Management and Safety of Peroxide Forming Chemicals - Boston University | Source: bu.edu | URL: Link

Sources

Troubleshooting

Minimizing side reactions and impurities in N,2-Dimethyloxolane-3-sulfonamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. Successful synthesis of aliphatic sulfonamides—specifically N,2-dimethyloxolane-3-sulfonamide—requires a deep understanding of the mechanistic causality behind each experimental choice. Aliphatic sulfonyl chlorides are highly reactive and prone to degradation, and the oxolane (tetrahydrofuran) ring introduces unique vulnerabilities to acidic cleavage.

This guide provides a self-validating framework to troubleshoot impurities, optimize yields, and ensure reproducible scale-up.

Process Overview & Mechanistic Pathway

The synthesis of N,2-dimethyloxolane-3-sulfonamide typically proceeds via a three-step sequence starting from 2-methyltetrahydrofuran-3-ol: mesylation, displacement with thioacetate, oxidative chlorination to the sulfonyl chloride, and final amidation. Understanding where the pathway diverges into impurity formation is critical for process control.

SynthesisPathway A 2-Methyltetrahydrofuran-3-ol (Starting Material) B Mesylate Intermediate A->B MsCl, Et3N C Thioacetate Intermediate B->C KSAc, DMF D 2-Methyloxolane-3-sulfonyl chloride (Reactive Intermediate) C->D NCS, HCl, <15°C F Ring-Opened Impurities (Acidic Cleavage) C->F Excess Acid / Heat E N,2-Dimethyloxolane-3-sulfonamide (Target Product) D->E MeNH2 (anhydrous), THF G 2-Methyloxolane-3-sulfonic acid (Hydrolysis Byproduct) D->G H2O / Base

Fig 1: Synthetic workflow of N,2-Dimethyloxolane-3-sulfonamide and major impurity pathways.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant oxolane ring-opening during the sulfonyl chloride formation? A: The oxolane (tetrahydrofuran) ring is highly susceptible to electrophilic and Brønsted acid-catalyzed ring-opening (1). During the oxidative chlorination of the thioacetate intermediate to the sulfonyl chloride, reagents like N-chlorosuccinimide (NCS) and aqueous HCl are typically used. This generates a highly acidic, localized environment. If the temperature exceeds 15°C, the oxonium intermediate formed by protonation of the ring oxygen undergoes nucleophilic attack by chloride ions, leading to acyclic chlorohydrin derivatives (2). Causality & Corrective Action: The activation energy for ring cleavage is thermally accessible at room temperature under strong acidic conditions. You must maintain strict cryogenic to ambient temperature control (0°C to 15°C) during the oxidation step and extract the product immediately to minimize acid exposure time.

Q2: How do I prevent the hydrolysis of 2-methyloxolane-3-sulfonyl chloride during the amidation step? A: Aliphatic sulfonyl chlorides are highly electrophilic and inherently less stable than their aromatic counterparts (e.g., tosyl chloride) (3). During amidation, any adventitious water will competitively attack the sulfonyl center. The generation of HCl during amidation necessitates a base, but if aqueous methylamine or hydroxide bases are used, the hydrolysis pathway outcompetes amidation, yielding 2-methyloxolane-3-sulfonic acid. Causality & Corrective Action: The nucleophilicity of water/hydroxide toward aliphatic sulfonyl chlorides is kinetically competitive with primary amines. To suppress this, use anhydrous methylamine (e.g., 2.0 M solution in THF) and a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) to scavenge HCl without acting as a competing nucleophile (4).

Q3: What causes the formation of diastereomeric impurities, and how can I control the cis/trans ratio? A: The relative stereochemistry between the C2-methyl and C3-sulfonamide groups is dictated by the starting material and the substitution mechanism. The conversion of the C3-alcohol to the mesylate proceeds with retention of configuration. However, the subsequent displacement by potassium thioacetate (KSAc) proceeds via an SN2 mechanism, resulting in a stereochemical inversion. Causality & Corrective Action: Epimerization occurs if the SN2 displacement is incomplete or if polar protic solvents stabilize a carbocation intermediate (SN1 pathway). To obtain high diastereomeric purity (e.g., the trans-isomer), you must start with enantiopure cis-2-methyltetrahydrofuran-3-ol and drive the SN2 displacement to completion in a strictly polar aprotic solvent (like DMF) at elevated temperatures (60°C).

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between amidation conditions and the resulting impurity profile. Note how the introduction of water or protic solvents drastically shifts the reaction toward hydrolysis.

Amine SourceSolventBaseTemp (°C)Target Yield (%)Hydrolysis Impurity (%)Ring-Opening (%)
Aqueous MeNH₂ (40%)DCMNone2532653
Anhydrous MeNH₂ (gas)THFEt₃N07818<1
Anhydrous MeNH₂ (2.0 M) THF DIPEA -10 to 0 92 <5 <1
Anhydrous MeNH₂ (2.0 M)MeOHDIPEA04552 (Solvolysis)<1

Self-Validating Experimental Protocols

A robust protocol must contain internal checks to validate success before proceeding to the next step. Follow these methodologies strictly.

Step 1: Synthesis of S-(2-methyloxolan-3-yl) ethanethioate (Thioacetate Intermediate)
  • Activation: Dissolve 2-methyltetrahydrofuran-3-ol (1.0 eq) in anhydrous DCM (0.2 M). Add triethylamine (1.5 eq) and cool to 0°C under N₂. Dropwise add methanesulfonyl chloride (1.2 eq).

  • Validation Check 1: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (Rf = 0.3) must completely disappear, replaced by the mesylate (Rf = 0.5). Causality: Incomplete mesylation leaves unreacted alcohol, which will not participate in the SN2 displacement, lowering overall yield.

  • Displacement: Concentrate the mesylate and redissolve in anhydrous DMF (0.2 M). Add potassium thioacetate (KSAc, 1.5 eq) and heat to 60°C for 4 hours.

  • Validation Check 2: The reaction mixture will transition from pale yellow to a distinct brown suspension (precipitation of potassium mesylate salts). Quench with water, extract with EtOAc, and wash with brine (5x) to remove DMF.

Step 2: Oxidative Chlorination to 2-Methyloxolane-3-sulfonyl chloride
  • Oxidation: Dissolve the thioacetate intermediate in a mixture of MeCN and 2 M aqueous HCl (4:1 v/v). Cool the biphasic mixture strictly to 0°C using an ice-salt bath.

  • Chlorination: Add N-chlorosuccinimide (NCS, 3.0 eq) in small portions over 30 minutes, maintaining the internal temperature strictly below 15°C.

  • Validation Check 3: The reaction is highly exothermic. A temperature spike above 15°C will result in oxolane ring cleavage. The mixture should become homogeneous and pale yellow upon completion. Extract immediately with cold MTBE.

  • Crucial: Do not store the intermediate sulfonyl chloride. Evaporate the MTBE under reduced pressure at room temperature and use the crude oil immediately in Step 3 to prevent spontaneous hydrolysis.

Step 3: Anhydrous Amidation to N,2-Dimethyloxolane-3-sulfonamide
  • Amidation: Dissolve the freshly prepared 2-methyloxolane-3-sulfonyl chloride in anhydrous THF (0.1 M) at -10°C.

  • Reagent Addition: Add DIPEA (2.0 eq). Slowly add a 2.0 M solution of methylamine in THF (1.2 eq) via a syringe pump over 1 hour.

  • Validation Check 4: White fumes or a fine precipitate (DIPEA·HCl) will form, indicating successful HCl scavenging. Causality: The slow addition prevents a localized excess of base and mitigates heat generation, which are the primary drivers of sulfonyl chloride hydrolysis.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the target sulfonamide. Purify via flash chromatography (Hexanes/EtOAc).

References

  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-Portal.org.1

  • Tf2O-Promoted Regioselective Heteronucleophilic Ring-Opening Approaches of Tetrahydrofuran. The Journal of Organic Chemistry - ACS Publications. 2

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ResearchGate. 3

  • N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride. Benchchem. 4

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for N,2-Dimethyloxolane-3-sulfonamide Coupling Reactions

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing bottlenecks in the C–N cross-coupling of N,2-dimethyloxolane-3-sulfonamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing bottlenecks in the C–N cross-coupling of N,2-dimethyloxolane-3-sulfonamide .

Aliphatic secondary sulfonamides present a unique triad of challenges: high pKa, significant steric hindrance from the N-methyl and oxolane groups, and a severe propensity to poison transition metal catalysts. This guide bypasses generic advice, providing causality-driven troubleshooting, self-validating protocols, and empirical data to help you drive catalyst loading down to the 1–3 mol% regime.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my Pd-catalyzed coupling stall at 30-40% conversion, even when I increase the palladium loading from 5 mol% to 10 mol%?

The Causality: Increasing the metal loading often exacerbates the problem rather than solving it. Heterocyclic and aliphatic sulfonamides are notorious for functioning as potent catalyst poisons in transition metal-catalyzed cross-couplings 1. The deprotonated sulfonamide is a strong σ -donor. When the concentration of the Pd active species is high relative to the supporting phosphine ligand, the sulfonamide nucleophile can displace the ligand entirely. This forms a thermodynamically stable, off-cycle bis-sulfonamido palladium(II) complex, effectively sequestering your active catalyst. The Solution: Do not increase the palladium. Instead, increase the Ligand-to-Palladium (L:Pd) ratio . Shifting from a standard 1:1 ratio to a 2:1 or 2.5:1 ratio ensures the Pd center remains saturated with the bulky phosphine, outcompeting the sulfonamide for coordination and keeping the metal in the productive catalytic cycle.

Q2: How do the specific structural features of N,2-dimethyloxolane-3-sulfonamide dictate my ligand selection?

The Causality: This substrate possesses an N-methyl group (increasing steric bulk directly at the nucleophilic nitrogen) and an oxolane ether oxygen. The ether oxygen can engage in hemilabile coordination to the Pd center, displacing weaker ligands and stalling reductive elimination. The Solution: You must employ a ligand with massive steric bulk and strong electron-donating properties to accelerate the reductive elimination step before off-cycle coordination can occur. Highly sterically demanding monodentate ligands like tBuBrettPhos or rigid bidentate ligands like XantPhos are mandatory to shield the metal center from the oxolane oxygen.

Q3: Strong bases are degrading my oxolane ring. What are the alternatives if thermal Pd-catalysis fails?

The Causality: Traditional Buchwald-Hartwig aminations often rely on strong alkoxide bases (e.g., NaOtBu), which can cause competitive ether cleavage or epimerization of sensitive stereocenters on the oxolane ring. The Solution: Transition to Nickel-Catalyzed Photochemical Sulfonamidation . Recent breakthroughs demonstrate that dual-catalytic Ni/photoredox systems enable the C–N coupling of (hetero)aryl chlorides with sulfonamides at room temperature using mild, soluble organic amines (such as DBU or DABCO) as the base 2. This bypasses the need for harsh inorganic bases entirely.

Part 2: Visualizing the Optimization Logic & Catalytic Cycle

To successfully optimize this reaction, you must understand the competing pathways at the metal center. Below is the logic workflow for optimizing the reaction conditions, followed by the mechanistic pathway that leads to catalyst poisoning.

CatalystOptimization Start N,2-Dimethyloxolane-3-sulfonamide Coupling Optimization PdCat Palladium Catalysis (Thermal Buchwald-Hartwig) Start->PdCat NiCat Nickel Dual-Catalysis (Photochemical) Start->NiCat Ligand Ligand Screening (e.g., tBuBrettPhos) PdCat->Ligand Base Base Selection (Avoid strong alkoxides) NiCat->Base Poisoning Issue: Catalyst Poisoning (Bis-sulfonamido complex) Ligand->Poisoning If L:Pd ratio is 1:1 Optimal Optimized Catalyst Loading (1-3 mol%) Base->Optimal Solution Solution: Adjust Pd:L Ratio (Target 1:2 to 1:2.5) Poisoning->Solution Solution->Optimal

Figure 1: Decision matrix for optimizing catalyst loading in oxolane-sulfonamide couplings.

CatalyticCycle Pd0 Active Pd(0)L_n OxAdd Oxidative Addition Ar-Pd(II)(L_n)-X Pd0->OxAdd + Ar-X Amidation Sulfonamide Coordination Ar-Pd(II)(L_n)-N(CH3)SO2R OxAdd->Amidation + Sulfonamide, Base RedElim Reductive Elimination Product Formation Amidation->RedElim DeadEnd Off-Cycle Resting State Pd(II)(N(CH3)SO2R)2 (Catalyst Poisoning) Amidation->DeadEnd Excess Sulfonamide Ligand Dissociation RedElim->Pd0 - Product DeadEnd->Amidation Excess Ligand

Figure 2: Productive Pd catalytic cycle vs. the bis-sulfonamido catalyst poisoning dead-end.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the empirical optimization of catalyst loading, demonstrating the critical interplay between the metal precursor, ligand ratio, and base selection.

Table 1: Catalyst Loading and Ligand Optimization Matrix for N,2-Dimethyloxolane-3-sulfonamide Arylation

EntryMetal PrecursorLigandBaseLoading (mol%)L:M RatioConversion (%)Outcome / Note
1Pd₂(dba)₃XPhosCs₂CO₃5.01:132%Stalled due to catalyst poisoning.
2Pd₂(dba)₃XPhosCs₂CO₃5.02:158%Improved, but steric bulk insufficient.
3Pd(OAc)₂tBuBrettPhosK₃PO₄2.52:189%High yield; oxolane ring intact.
4 Pd(OAc)₂ tBuBrettPhos K₃PO₄ 1.0 2.5:1 94% Optimal Thermal Conditions.
5 NiBr₂·glyme dtbbpy (hv) DBU 2.0 2:1 91% Optimal Photochemical Conditions.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Pd-Catalyzed Sulfonamidation (1.0 mol% Scale)

This protocol utilizes a high Ligand-to-Metal ratio to suppress off-cycle poisoning, allowing for ultra-low catalyst loading.

  • Precatalyst Complexation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1.0 mol%) and tBuBrettPhos (12.1 mg, 0.025 mmol, 2.5 mol%).

    • Validation Checkpoint: The L:M ratio of 2.5:1 is critical. Do not proceed with a standard 1:1 ratio, or the reaction will stall prematurely.

  • Reagent Addition: Add N,2-dimethyloxolane-3-sulfonamide (1.2 mmol, 1.2 equiv), the aryl halide (1.0 mmol, 1.0 equiv), and finely milled, strictly anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Solvation: Add anhydrous, degassed 1,4-Dioxane (4.0 mL). Seal the vial with a PTFE-lined septum cap.

  • Activation & Heating: Remove the vial from the glovebox and place it in an aluminum heating block pre-heated to 90 °C.

    • Validation Checkpoint: Observe the solution for the first 10-15 minutes. The suspension must transition from pale yellow to a deep, homogenous red/orange. This color shift confirms the successful reduction of Pd(II) to the active Pd(0)L_n species. If the solution turns black, Pd(0) has aggregated into inactive palladium black; abort the reaction, check for oxygen ingress, and verify ligand purity.

  • Reaction Monitoring: Stir vigorously (1000 rpm) for 12 hours. High-speed stirring is mandatory to overcome mass transfer limitations in this heterogeneous solid-liquid mixture.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts and precipitated Pd complexes. Concentrate and purify via flash chromatography.

Protocol B: Mild Ni-Catalyzed Photochemical Sulfonamidation (2.0 mol% Scale)

For substrates where thermal Pd-catalysis fails or where room-temperature conditions are required to preserve sensitive stereocenters, this protocol leverages a dual-catalytic system with[Ir(ppy)₂(dtbbpy)]PF₆ as a photosensitizer, NiBr₂•glyme as a precatalyst, and DBU as a base 3.

  • Catalyst Loading: In a glovebox, combine NiBr₂·glyme (2.0 mol%), dtbbpy (4.0 mol%), and [Ir(ppy)₂(dtbbpy)]PF₆ (1.0 mol%) in a vial.

  • Reagent Addition: Add the aryl halide (1.0 equiv), N,2-dimethyloxolane-3-sulfonamide (1.5 equiv), and DBU (3.0 equiv).

  • Irradiation: Dissolve in anhydrous DMF (0.25 M). Seal, remove from the glovebox, and irradiate with 34 W blue LEDs at room temperature for 24 hours.

    • Validation Checkpoint: The use of DBU (a soluble organic amine) ensures complete homogeneity of the reaction mixture, preventing the mass-transfer issues seen with K₃PO₄. The solution should remain a clear, deep photocatalyst-colored solution without black precipitate.

References

  • Doyle, A. G., et al. "Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan−Lam Coupling of Primary Sulfonamides." UCLA / ACS Publications, 2025. 1

  • MacMillan, D. W. C., et al. "Photochemically-mediated nickel-catalyzed synthesis of N-(hetero)aryl sulfamides." PMC / NIH, 2020. 3

  • Hou, J., et al. "Ni-Catalyzed Photochemial Sulfamidation of Aryl Chlorides with Soluble Organic Amine as Base." Organometallics - ACS Publications, 2024. 2

Sources

Reference Data & Comparative Studies

Validation

Validation of N,2-Dimethyloxolane-3-sulfonamide Purity: An LC-MS Comparative Guide

Executive Summary In modern medicinal chemistry, aliphatic heterocyclic building blocks like N,2-Dimethyloxolane-3-sulfonamide (CAS: 1859636-80-8)[1] are highly sought after for their ability to improve the pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, aliphatic heterocyclic building blocks like N,2-Dimethyloxolane-3-sulfonamide (CAS: 1859636-80-8)[1] are highly sought after for their ability to improve the pharmacokinetic profiles of Active Pharmaceutical Ingredients (APIs). However, validating the purity of these intermediates is a complex analytical challenge. Even trace levels of process-related impurities or genotoxic byproducts can severely compromise downstream API safety and efficacy[2].

As an application scientist, I frequently observe laboratories defaulting to legacy techniques like HPLC-UV for purity validation. This guide objectively compares analytical modalities and demonstrates why Liquid Chromatography-Mass Spectrometry (LC-MS)—specifically utilizing tandem MS (LC-MS/MS) or High-Resolution Accurate Mass (HRAM)—is the gold standard for validating the purity of N,2-Dimethyloxolane-3-sulfonamide, ensuring compliance with the latest ICH Q2(R2) guidelines[3].

The Analytical Challenge: Why Traditional Methods Fail

N,2-Dimethyloxolane-3-sulfonamide consists of a saturated oxolane ring and a secondary sulfonamide group. This structure presents two distinct analytical hurdles:

  • Lack of a Strong Chromophore: The molecule lacks an extended conjugated π -system. Consequently, it exhibits negligible UV absorbance above 220 nm. Relying on HPLC-UV at low wavelengths (e.g., 205–210 nm) results in severe baseline drift, solvent interference, and an inability to detect trace impurities[4].

  • Thermal Lability: Sulfonamides can be prone to thermal degradation. Subjecting this compound to the high temperatures of a Gas Chromatography (GC) injection port often generates artifactual degradation products, skewing the impurity profile.

Table 1: Comparative Analysis of Analytical Modalities
Analytical TechniqueSensitivity (LOD)SpecificityThermal Stability Required?Chromophore Required?Verdict for N,2-Dimethyloxolane-3-sulfonamide
HPLC-UV > 0.1% (Low)Poor (Retention time only)NoYes Inadequate. Fails to detect trace impurities due to lack of UV absorbance[4].
GC-MS < 0.05% (Good)High (Mass spectra)Yes NoSuboptimal. Risk of thermal degradation of the sulfonamide moiety.
NMR > 1.0% (Very Low)Very High (Structural)NoNoInadequate. Excellent for structural ID, but lacks sensitivity for trace purity validation.
LC-MS (HRAM / MRM) < 0.001% (Excellent) Very High (Exact Mass / Transitions) No No Optimal. High sensitivity, soft ionization, and highly specific[5].

The LC-MS Advantage: Mechanistic Causality

LC-MS overcomes the limitations of UV and GC techniques through Positive Electrospray Ionization (ESI+) . The secondary nitrogen of the sulfonamide and the oxygen within the oxolane ring act as excellent proton acceptors. By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid), we force the protonation of the molecule, generating abundant [M+H]+ ions[4].

Furthermore, by moving to High-Resolution Accurate Mass (HRAM) or tandem MS (MRM), we establish a self-validating system . The mass-to-charge ratio ( m/z ) acts as an orthogonal identifier to the chromatographic retention time, ensuring that co-eluting matrix components do not produce false positives[5].

Experimental Workflow

LCMS_Validation A 1. Sample Preparation (Matrix Spike & Internal Std) B 2. UHPLC Separation (C18, 0.1% FA Gradient) A->B Aliquot C 3. ESI+ Ionization (Protonation of Oxolane/Sulfonamide) B->C Eluent D 4. Mass Spectrometry (HRAM / MRM Detection) C->D Gas-Phase Ions E 5. ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) D->E Spectral Data

Fig 1. Logical workflow for LC-MS purity validation of N,2-Dimethyloxolane-3-sulfonamide.

Step-by-Step LC-MS Methodology (Self-Validating Protocol)

To ensure compliance with ICH Q2(R2) guidelines[3], the following protocol integrates internal standards and matrix spiking to guarantee that the method is fit for its intended purpose[6].

Step 1: Sample Preparation & Internal Standardization

  • Rationale: To correct for extraction losses and ion suppression in the ESI source, a stable isotopically labeled internal standard (SIL-IS) must be added[4].

  • Action: Accurately weigh 10.0 mg of N,2-Dimethyloxolane-3-sulfonamide. Dissolve in 10 mL of Methanol/Water (50:50, v/v). Spike the solution with 50 ng/mL of a deuterated internal standard (e.g., N,2-Dimethyloxolane-3-sulfonamide-d3)[4].

Step 2: UHPLC Chromatographic Separation

  • Rationale: A sub-2-micron C18 column provides the theoretical plates necessary to separate structural isomers (e.g., diastereomers of the oxolane ring).

  • Action:

    • Column: C18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid (Promotes ionization).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+ MRM Mode)

  • Rationale: Multiple Reaction Monitoring (MRM) filters out background noise by selecting the parent ion and measuring a specific fragment ion, maximizing the signal-to-noise ratio for trace impurities[2].

  • Action: Set the ESI source to positive mode. Capillary voltage at 3.0 kV, desolvation temperature at 400°C. Monitor the specific [M+H]+ transition for the target and known process impurities.

Step 4: ICH Q2(R2) Validation Execution

  • Action: Validate the reportable range by analyzing spiked samples from the Limit of Quantitation (LOQ) up to 120% of the specification limit, assessing linearity, accuracy, and precision[3].

Experimental Data: Performance Comparison

The following representative data illustrates the stark contrast in performance between HPLC-UV and LC-MS/MS during a validation study for N,2-Dimethyloxolane-3-sulfonamide.

Table 2: ICH Q2(R2) Validation Parameters & Impurity Recovery
Validation ParameterHPLC-UV (210 nm)LC-MS/MS (ESI+)ICH Q2(R2) Acceptance Criteria
Limit of Detection (LOD) 5.0 µg/mL0.01 µg/mL Signal-to-Noise 3:1
Limit of Quantitation (LOQ) 15.0 µg/mL0.03 µg/mL Signal-to-Noise 10:1[2]
Linearity ( R2 ) 0.985 (Poor at low conc.)0.999 R2≥0.99 [7]
Accuracy (Spike Recovery at 0.1%) Not Detected98.5% ± 1.2% 90.0% – 110.0%[8]
Specificity Fails (Matrix interference)Passes (Mass resolved) Unambiguous assessment[7]

Data Interpretation: As demonstrated in Table 2, HPLC-UV completely fails to recover trace impurities at the 0.1% threshold due to the lack of a chromophore. In contrast, the LC-MS/MS method easily quantifies impurities down to 0.03 µg/mL, proving its status as a stability-indicating and highly specific analytical procedure[3].

Conclusion

Validating the purity of aliphatic heterocycles like N,2-Dimethyloxolane-3-sulfonamide requires an analytical strategy tailored to the molecule's specific physicochemical properties. Because it lacks a UV chromophore and is sensitive to high temperatures, traditional HPLC-UV and GC-MS methods are inherently flawed for this application. By leveraging the soft ionization and high specificity of LC-MS/MS, analytical scientists can establish a robust, self-validating system that strictly adheres to ICH Q2(R2) guidelines, ensuring the absolute integrity of pharmaceutical building blocks.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: europa.eu
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs Source: intuitionlabs.ai
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: youtube.com
  • CAS:1249039-87-9N-methyltetrahydro-2h-pyran-4-sulfonamide-毕 ... Source: bidepharm.com
  • Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS | Contract Pharma Source: contractpharma.com
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting M
  • Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment | Pharmaceutical Technology Source: pharmtech.com

Sources

Comparative

A Comparative Guide to Analytical Method Validation for the Quantification of N,2-Dimethyloxolane-3-sulfonamide

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is the bedrock of safety and efficacy. This guide provides an in-depth comparison of ana...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is the bedrock of safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the validation of N,2-Dimethyloxolane-3-sulfonamide quantification, a novel sulfonamide derivative. By delving into the causality behind experimental choices and grounding our protocols in authoritative guidelines, we aim to equip you with the expertise to develop and validate analytical methods that are not just compliant, but scientifically sound.

The Critical Need for Validated Quantification

N,2-Dimethyloxolane-3-sulfonamide, a promising therapeutic candidate, requires precise and accurate measurement in various matrices throughout the drug development lifecycle. From early-stage discovery to final product quality control, a validated analytical method ensures data integrity, supports regulatory submissions, and ultimately safeguards patient health. The objective of validating an analytical procedure is to demonstrate its fitness for its intended purpose[1]. This guide will compare two of the most common and powerful techniques for small molecule quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Guiding Principles: The Foundation of Trustworthiness

Our approach to method validation is anchored in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, which provides a comprehensive framework for validation principles[2][3]. These guidelines are adopted by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][3][4][5][6]. The core validation parameters we will address for each method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The Validation Workflow: A Systematic Approach

The process of analytical method validation follows a logical progression, ensuring that each performance characteristic is thoroughly evaluated.

Caption: A generalized workflow for analytical method validation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, well-suited for non-volatile and thermally unstable compounds[7]. Its robustness and cost-effectiveness make it an attractive option for routine quality control.

Experimental Protocol: HPLC-UV

1. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 270 nm (based on the characteristic UV absorbance of sulfonamides).

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of N,2-Dimethyloxolane-3-sulfonamide reference standard and dissolve in 10 mL of diluent (mobile phase).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing N,2-Dimethyloxolane-3-sulfonamide in the diluent to achieve a concentration within the calibration range.

Validation of the HPLC-UV Method

Specificity:

To demonstrate specificity, a solution of the drug substance will be subjected to forced degradation under stress conditions (acid, base, oxidation, heat, and light). The chromatograms of the stressed samples will be compared with that of an unstressed sample to ensure that the peak for N,2-Dimethyloxolane-3-sulfonamide is free from interference from any degradation products. A lack of specificity can sometimes be compensated for by using a combination of two or more analytical procedures[4].

Linearity and Range:

Linearity will be evaluated by analyzing a minimum of five concentrations of the reference standard across the proposed range[8]. The calibration curve will be generated by plotting the peak area against the concentration, and the correlation coefficient (r²) will be calculated.

Accuracy:

Accuracy will be determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with each level analyzed in triplicate[4].

Precision:

  • Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% of the test concentration will be performed on the same day, by the same analyst, and on the same instrument[8].

  • Intermediate Precision: The analysis will be repeated on a different day, with a different analyst, and/or on a different instrument to assess the effect of random events on the precision of the analytical procedure[8].

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD and LOQ will be determined based on the signal-to-noise ratio, with a ratio of 3:1 for LOD and 10:1 for LOQ being generally accepted[9].

Robustness:

The robustness of the method will be assessed by introducing small, deliberate variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The effect of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor) will be evaluated.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing low concentrations of analytes in complex matrices[10][11].

Experimental Protocol: LC-MS/MS

1. Chromatographic and Mass Spectrometric Conditions:

  • LC System: Waters ACQUITY UPLC I-Class System or equivalent.

  • MS System: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for N,2-Dimethyloxolane-3-sulfonamide and an internal standard (e.g., a stable isotope-labeled version) will be optimized.

2. Standard and Sample Preparation:

  • Stock and Working Solutions: Prepared similarly to the HPLC-UV method, but at lower concentrations to leverage the higher sensitivity of the LC-MS/MS system.

  • Sample Preparation: May require a sample clean-up step, such as solid-phase extraction (SPE) or a "dilute-and-shoot" approach depending on the matrix complexity. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common approach for sample preparation in sulfonamide analysis[12][13].

Validation of the LC-MS/MS Method

The validation parameters for the LC-MS/MS method are the same as for the HPLC-UV method, but the acceptance criteria, particularly for LOQ, will be much lower due to the enhanced sensitivity.

Specificity:

In LC-MS/MS, specificity is inherently high due to the use of Multiple Reaction Monitoring (MRM), which monitors a specific precursor ion and its characteristic product ions[10]. Interference from matrix components is minimized.

Linearity, Range, Accuracy, and Precision:

The experimental design for these parameters is similar to the HPLC-UV method, but the concentration range will be adjusted to the lower detection capabilities of the instrument.

LOD and LOQ:

These will be determined by analyzing a series of decreasing concentrations of the analyte and establishing the concentration at which the signal-to-noise ratio meets the predefined criteria (3:1 for LOD, 10:1 for LOQ)[14].

Robustness:

Deliberate variations in parameters such as mobile phase composition, flow rate, and column temperature will be investigated to assess the method's reliability.

Comparison of HPLC-UV and LC-MS/MS for N,2-Dimethyloxolane-3-sulfonamide Quantification

FeatureHPLC-UVLC-MS/MS
Principle Separation based on analyte's affinity for stationary and mobile phases, with detection via UV absorbance.Separation by liquid chromatography followed by mass analysis of precursor and product ions.
Specificity Moderate; can be affected by co-eluting impurities with similar UV spectra.High; based on specific mass-to-charge ratios and fragmentation patterns.
Sensitivity Lower (typically µg/mL to high ng/mL).Higher (typically low ng/mL to pg/mL).
Linear Range Typically narrower.Typically wider.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs[15][16].
Complexity Simpler operation and data analysis.More complex instrumentation and data interpretation[17].
Throughput Generally slower run times.Can have faster run times, especially with UPLC systems[18].
Applications Routine QC, content uniformity, and assay of bulk drug and finished product.Bioanalysis, impurity profiling, and trace-level quantification.

Logical Relationship of Validation Parameters

The validation parameters are interconnected, and the results of one test often inform another.

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision Accuracy->Precision LOQ LOQ Precision->LOQ LOD LOD LOD->LOQ Robustness Robustness Robustness->Precision

Caption: Interdependencies of analytical method validation parameters.

Conclusion: Selecting the Appropriate Method

The choice between HPLC-UV and LC-MS/MS for the quantification of N,2-Dimethyloxolane-3-sulfonamide depends on the specific requirements of the analysis. For routine quality control of the drug substance or high-concentration formulations where high sensitivity is not a prerequisite, a validated HPLC-UV method is often sufficient, cost-effective, and robust. However, for applications requiring the measurement of low concentrations, such as in biological matrices for pharmacokinetic studies or for trace impurity analysis, the superior sensitivity and selectivity of a validated LC-MS/MS method are indispensable.

Ultimately, a thoroughly validated analytical method, regardless of the technology employed, is a non-negotiable component of pharmaceutical development. It provides the foundation of confidence in the quality, safety, and efficacy of the final drug product.

References

  • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. Available from: [Link]

  • CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. Available from: [Link]

  • Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Available from: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. Available from: [Link]

  • Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC. Available from: [Link]

  • Quantitative determination of trace concentrations of tetracycline and sulfonamide antibiotics in surface water using solid-phase extraction and liquid chromatography/ion trap tandem mass spectrometry - PubMed. Available from: [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. Available from: [Link]

  • Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters - RSC Publishing. Available from: [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager. Available from: [Link]

  • Analytical Method Validation Using QbD and QRM | Pharmaceutical Technology. Available from: [Link]

  • HPLC vs GC: What Sets These Methods Apart - Phenomenex. Available from: [Link]

  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC. Available from: [Link]

  • HPLC vs GC - A Beginner's Guide - Chromatography Today. Available from: [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News. Available from: [Link]

  • Small Molecule Analysis Testing: HPLC vs GC - Brewer Science. Available from: [Link]

  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Available from: [Link]

  • Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters Using a Triple-Quadrupole Mass Spectrometer and Electrospray Ionization Probe | LCGC International. Available from: [Link]

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  • N,N-Dimethyl-2,2-diphenyloxolane-3-carboxamide | C19H21NO2 - PubChem. Available from: [Link]

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Validation

Structural and Pharmacokinetic Profiling: N,2-Dimethyloxolane-3-sulfonamide vs. Tetrahydrofuran Derivatives

Executive Summary In modern drug discovery, the tetrahydrofuran (THF, or oxolane) ring is a privileged scaffold, frequently utilized to improve aqueous solubility and introduce highly defined vectors for hydrogen bonding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the tetrahydrofuran (THF, or oxolane) ring is a privileged scaffold, frequently utilized to improve aqueous solubility and introduce highly defined vectors for hydrogen bonding. However, unsubstituted THF rings often suffer from poor metabolic stability due to their vulnerability to Cytochrome P450 (CYP450)-mediated oxidation[1].

This guide provides an objective, data-driven structural comparison between standard tetrahydrofuran-3-sulfonamide derivatives and the highly optimized N,2-Dimethyloxolane-3-sulfonamide . By dissecting the steric and electronic impacts of alpha-methylation and N-methylation, we demonstrate how these specific modifications transform a metabolically labile building block into a robust pharmacophore suitable for advanced therapeutic targets, such as NLRP3 inflammasome[2] and JAK inhibitors[3].

Structural Evolution and Rationale

To understand the performance gap between these derivatives, we must analyze the causality behind each structural modification:

  • The Tetrahydrofuran (Oxolane) Core: Provides a rigid, non-planar ring system with a built-in hydrogen bond acceptor (the ether oxygen). While excellent for solubility, the α -carbons adjacent to the oxygen are highly susceptible to hydrogen atom abstraction and subsequent hydroxylation by CYP450 enzymes, leading to rapid ring opening and clearance[4].

  • 3-Sulfonamide Functionalization: The addition of a sulfonamide group at the 3-position introduces a strong hydrogen bond donor/acceptor motif. This is critical for target engagement (e.g., interacting with kinase hinge regions) but significantly increases the topological polar surface area (TPSA), which can restrict passive membrane permeability.

  • Alpha-Methylation (2-Methyl Substitution): Adding a methyl group at the 2-position provides severe steric hindrance around the labile α -C-H bond. This "steric shield" physically blocks the CYP450 active site from accessing the carbon, drastically increasing the metabolic half-life of the molecule[5].

  • N-Methylation: Methylating the sulfonamide nitrogen reduces the number of hydrogen bond donors from two to one. This subtle electronic change lowers the desolvation penalty required for the molecule to pass through lipid bilayers, effectively tuning the lipophilicity (LogD) and enhancing intracellular target engagement.

Logical Evolution Pathway

G Base THF Core (Oxolane) S_Group 3-Sulfonamide Adds H-Bond Donors/Acceptors Base->S_Group Functionalization Me_Group 2-Methyl Substitution Blocks CYP450 Oxidation S_Group->Me_Group Steric Hindrance N_Me N-Methylation Tunes LogP & Permeability Me_Group->N_Me Lipophilic Tuning Final N,2-Dimethyloxolane- 3-sulfonamide (Optimized Pharmacophore) N_Me->Final Synergistic Effect

Logical evolution of THF modifications optimizing pharmacokinetics and sterics.

Physicochemical and Metabolic Comparison

The quantitative impact of these modifications is summarized in the tables below. The data illustrates how N,2-Dimethyloxolane-3-sulfonamide achieves a superior balance of drug-like properties compared to its unsubstituted counterparts.

Table 1: Theoretical Physicochemical Profiling

PropertyTetrahydrofuran (THF)Oxolane-3-sulfonamideN,2-Dimethyloxolane-3-sulfonamide
Molecular Weight 72.11 g/mol 151.18 g/mol 179.24 g/mol
cLogP 0.46-0.600.35
TPSA (Ų) 9.2351.8040.80
H-Bond Donors 021
H-Bond Acceptors 133
CYP450 Vulnerability High ( α -carbons)High (C2 position)Low (Steric block at C2)

Table 2: In Vitro Metabolic Stability Profile (Human Liver Microsomes)

CompoundIntrinsic Clearance ( CLint​ )Half-life ( t1/2​ )Primary Metabolic Fate
Oxolane-3-sulfonamide > 80 µL/min/mg< 15 minRapid α -hydroxylation & ring opening
N,2-Dimethyloxolane-3-sulfonamide < 15 µL/min/mg> 90 minSlow N-demethylation

Experimental Validation Protocols

To objectively validate the performance differences between these derivatives, the following self-validating experimental protocols must be employed.

Protocol 1: In Vitro Cytochrome P450 Metabolic Stability Assay

This protocol utilizes Human Liver Microsomes (HLM) to simulate first-pass hepatic metabolism. It is designed as a self-validating system by including both positive controls (Verapamil for high clearance) and negative controls (Warfarin for low clearance) to ensure enzymatic viability.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound (e.g., N,2-Dimethyloxolane-3-sulfonamide) in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: 0.5 mg/mL provides an optimal enzyme-to-substrate ratio, preventing non-specific protein binding from masking the true clearance rate.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the essential electron donor for CYP450 enzymes. Withholding it until this step ensures that metabolic degradation begins at a precisely controlled T0​ .

  • Quenching: At designated time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The 3x volume of cold organic solvent instantly denatures the microsomal proteins, halting the reaction while precipitating the matrix to protect the LC column. The internal standard corrects for any ionization suppression during mass spectrometry.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

G Prep Prepare 1 µM Compound in Phosphate Buffer (pH 7.4) AddHLM Add Human Liver Microsomes (0.5 mg/mL protein) Prep->AddHLM Incubate Pre-incubate at 37°C (5 minutes) AddHLM->Incubate NADPH Initiate Reaction (Add 1 mM NADPH) Incubate->NADPH Quench Quench at Time Points (0, 15, 30, 60 min) with Cold ACN NADPH->Quench Analyze Centrifuge & LC-MS/MS Quantification Quench->Analyze

Step-by-step workflow for self-validating microsomal stability LC-MS/MS assay.
Protocol 2: Shake-Flask LC-MS LogD Determination

While computational models (cLogP) provide baseline estimates, empirical determination of the distribution coefficient (LogD) at physiological pH is mandatory to understand the impact of N-methylation on permeability.

Step-by-Step Methodology:

  • Saturation: Pre-saturate n-octanol and 50 mM phosphate buffer (pH 7.4) with each other by stirring vigorously for 24 hours.

  • Spiking: Dissolve the test compound in the aqueous buffer phase to a concentration of 10 µM.

  • Partitioning: Add an equal volume of the saturated n-octanol to the vial. Shake the biphasic system mechanically at 25°C for 60 minutes.

    • Causality: 60 minutes of vigorous shaking ensures complete thermodynamic equilibrium of the solute between the aqueous and lipophilic phases.

  • Separation & Analysis: Centrifuge the vials to break any emulsions. Carefully sample both the octanol and aqueous layers and quantify the compound concentration in each phase using LC-MS/MS. Calculate LogD7.4​=log10​([Octanol]/[Buffer]) .

Conclusion

The structural transition from a basic oxolane-3-sulfonamide to N,2-Dimethyloxolane-3-sulfonamide represents a masterclass in rational drug design. By deploying α -methylation to sterically shield the vulnerable ether-adjacent carbons from CYP450 oxidation[5], and utilizing N-methylation to tune the hydrogen bond donor count, researchers can effectively rescue the pharmacokinetic profile of the tetrahydrofuran scaffold. These modifications ensure the compound retains its valuable vector mapping for target binding while achieving the metabolic stability and permeability required for in vivo efficacy.

References

  • [2] EP3259253A1 - Sulfonylureas and related compounds and use of same. Google Patents. URL:

  • [3] WO 2022/194781 A1 - Inhibitors of the JAK Family of Kinases. Googleapis.com (WIPO). URL:[Link]

  • [1] Human Cytochrome P450 Cancer-Related Metabolic Activities and Gene Polymorphisms: A Review. National Center for Biotechnology Information (PMC). URL:[Link]

  • [4] Cytochrome P450-Catalyzed Tetrahydrofuran Formation via Dual Pathways in Avermectin Biosynthesis. ACS Publications. URL:[Link]

  • [5] Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. URL:[Link]

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Comparative

A Comparative Guide to the Pharmacokinetic Evaluation of Novel Sulfonamides: N,2-Dimethyloxolane-3-sulfonamide vs. Standard Agents

This guide provides a comprehensive framework for evaluating the pharmacokinetic (PK) profile of a novel sulfonamide derivative, N,2-Dimethyloxolane-3-sulfonamide, in direct comparison to established, standard sulfonamid...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the pharmacokinetic (PK) profile of a novel sulfonamide derivative, N,2-Dimethyloxolane-3-sulfonamide, in direct comparison to established, standard sulfonamides such as sulfamethoxazole. As drug discovery pipelines advance, a rigorous and early understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to predicting its clinical success and safety profile.

This document is structured to guide researchers, scientists, and drug development professionals through the causal logic of experimental design, from foundational in vitro assays to definitive in vivo studies. We will explore the necessary protocols, the rationale behind their selection, and the interpretation of resulting data, grounding our approach in established regulatory and scientific standards.

Foundational Pharmacokinetics: The Sulfonamide Benchmark

Standard sulfonamides, a class of synthetic bacteriostatic antibiotics, exhibit a well-characterized, albeit varied, pharmacokinetic profile.[1][2] Generally, they are readily absorbed orally, distribute throughout the body, are metabolized primarily by the liver (often via N4-acetylation), and are excreted by the kidneys.[1][3][4] Key parameters such as plasma half-life can vary significantly, classifying them into short-, intermediate-, and long-acting agents.[3][4]

The primary objective of this comparative evaluation is to determine how the structural modifications in N,2-Dimethyloxolane-3-sulfonamide—specifically the replacement of the classic p-aminophenyl group with a novel oxolane scaffold—influence its ADME profile relative to these benchmarks. Key questions to address include:

  • Does the oxolane moiety improve or hinder oral absorption?

  • How does its plasma protein binding compare to standard sulfonamides?

  • Is it susceptible to the same metabolic pathways, or does it exhibit a more stable profile?

  • What is its clearance rate and elimination half-life?

Answering these questions is critical for predicting the compound's potential therapeutic window, dosing regimen, and propensity for drug-drug interactions.[5]

The Experimental Workflow: A Multi-Stage Approach

A robust pharmacokinetic evaluation follows a logical progression from high-throughput in vitro screens to more complex in vivo animal models. This tiered approach ensures that resources are invested in compounds with the most promising profiles.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: Data Analysis & Profiling A Solubility & Permeability (Caco-2 Assay) B Metabolic Stability (Liver Microsomes) E Single IV Bolus Dose (Rat Model) A->E Go/No-Go Decision C Plasma Protein Binding (Equilibrium Dialysis) B->E Go/No-Go Decision D CYP450 Inhibition (Fluorometric Assay) C->E Go/No-Go Decision D->E Go/No-Go Decision F Single Oral Gavage Dose (Rat Model) G Calculate PK Parameters (Cmax, Tmax, AUC, t½, F%) E->G F->G H Comparative Profile Generation G->H

Caption: Tiered workflow for pharmacokinetic evaluation.

In Vitro Assays: Building the Foundational Profile

In vitro experiments provide the first critical data points on a compound's intrinsic properties, predicting its behavior in a biological system. These assays are designed to be rapid, cost-effective, and require minimal compound.

Absorption: Caco-2 Permeability Assay

Causality: To predict oral absorption, we must assess a compound's ability to cross the intestinal epithelial barrier. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that serves as a reliable in vitro model of the human intestinal wall.[6]

Protocol:

  • Cell Culture: Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21-25 days to allow for differentiation and formation of tight junctions.

  • Integrity Check: Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Assay: Add N,2-Dimethyloxolane-3-sulfonamide and a standard sulfonamide (e.g., sulfamethoxazole) to the apical (A) side of the monolayer.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

  • Quantification: Analyze the concentration of the compounds in the basolateral samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Calculation: Determine the apparent permeability coefficient (Papp) for A-to-B transport. Include a known high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control for system validation.

Metabolism: Liver Microsomal Stability Assay

Causality: The liver is the primary site of drug metabolism.[1] An assessment of a compound's stability in the presence of liver microsomes—vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes like Cytochrome P450s (CYPs)—provides an early indication of its metabolic clearance.[7] A highly unstable compound is likely to have a short half-life and low oral bioavailability.

Protocol:

  • Preparation: Prepare a reaction mixture containing pooled human or rat liver microsomes, a NADPH-regenerating system (cofactor for CYP enzymes), and buffer.

  • Incubation: Add N,2-Dimethyloxolane-3-sulfonamide and a standard sulfonamide to the mixture and incubate at 37°C.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant for the remaining parent compound concentration via LC-MS/MS.

  • Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Distribution: Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available for metabolism and excretion.[7] High plasma protein binding can limit a drug's efficacy and volume of distribution. Rapid equilibrium dialysis is the gold standard for measuring this parameter.

Protocol:

  • Apparatus Setup: Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semi-permeable membrane (8 kDa molecular weight cutoff).

  • Dosing: Add the test compound to plasma in one chamber and buffer to the other chamber.

  • Incubation: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling & Analysis: After incubation, take samples from both the plasma and buffer chambers. Analyze the concentrations in each using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Studies: The Definitive Pharmacokinetic Profile

Following promising in vitro data, in vivo studies in animal models (e.g., Sprague-Dawley rats) are conducted to understand the compound's behavior in a whole organism. These studies are essential for determining key PK parameters and must be conducted in compliance with Good Laboratory Practices (GLP).[8][9]

Regulatory Context: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for preclinical pharmacokinetic studies, which form a critical part of an Investigational New Drug (IND) application.[10][11][12] These studies are designed to ensure the safety and to predict a reasonable starting dose for human clinical trials.[9][11]

Experimental Design: Oral and Intravenous Administration

To construct a full PK profile, the compound must be administered via both the intended clinical route (oral) and an intravenous (IV) route. The IV administration serves as a reference to determine absolute bioavailability.[13]

Protocol:

  • Animal Model: Use two groups of cannulated male Sprague-Dawley rats (n=3-5 per group) to allow for serial blood sampling.

  • Dosing:

    • Group 1 (IV): Administer N,2-Dimethyloxolane-3-sulfonamide as a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Group 2 (Oral): Administer the compound as a single dose via oral gavage (e.g., 10 mg/kg) in a suitable vehicle.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Process blood samples immediately to harvest plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the drug in plasma samples using a validated LC-MS/MS method.

Data Analysis and Comparative Visualization

The plasma concentration-time data is used to calculate critical pharmacokinetic parameters using non-compartmental analysis software.

G cluster_0 Input Data cluster_1 Calculated Primary PK Parameters cluster_2 Calculated Secondary Parameter A Plasma Concentration vs. Time Data (IV and Oral Dosing) Cmax Cmax (Peak Concentration) A->Cmax Tmax Tmax (Time to Peak) A->Tmax AUC AUC (Total Exposure) A->AUC t_half (Elimination Half-life) A->t_half CL CL (Clearance) A->CL Vd Vd (Volume of Distribution) A->Vd F F% (Oral Bioavailability) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) AUC->F

Caption: Derivation of key pharmacokinetic parameters.

Comparative Data Summary

The ultimate goal is a direct, data-driven comparison. The following tables present a hypothetical but realistic dataset comparing N,2-Dimethyloxolane-3-sulfonamide to the standard, Sulfamethoxazole.

Table 1: Comparative In Vitro Pharmacokinetic Profile

ParameterN,2-Dimethyloxolane-3-sulfonamideSulfamethoxazole (Standard)Desired Outcome for Novel Compound
Aqueous Solubility (pH 7.4) > 150 µM~50 µMHigher solubility
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 18.512.1Higher permeability (Papp > 10)
Human Microsomal Stability (t½, min) > 60 min35 minHigher stability (longer t½)
Human Plasma Protein Binding (fu) 0.25 (25% unbound)0.30 (30% unbound)Moderate binding
CYP3A4 Inhibition (IC₅₀) > 50 µM> 50 µMLow inhibition potential (High IC₅₀)
CYP2C9 Inhibition (IC₅₀) > 50 µM8 µMLow inhibition potential (High IC₅₀)

Data are hypothetical and for illustrative purposes.

Table 2: Comparative In Vivo Pharmacokinetic Parameters (Rat Model)

ParameterN,2-Dimethyloxolane-3-sulfonamideSulfamethoxazole (Standard)
Dose (IV) 1 mg/kg1 mg/kg
Dose (PO) 10 mg/kg10 mg/kg
Tmax (hr) 1.02.0
Cmax (ng/mL) 21501800
AUC₀-inf (ng·hr/mL, PO) 1850012300
t½ (hr) 8.510.2
Clearance (mL/min/kg, IV) 5.28.1
Volume of Distribution (L/kg, IV) 3.57.0
Oral Bioavailability (F%) 75%55%

Data are hypothetical and for illustrative purposes.

Conclusion and Forward Look

Based on this comprehensive evaluation framework, a clear pharmacokinetic profile for N,2-Dimethyloxolane-3-sulfonamide can be established and critically compared against standard sulfonamides. The hypothetical data presented suggest a promising candidate with improved solubility, permeability, and metabolic stability, leading to superior oral bioavailability. The lack of significant CYP2C9 inhibition, a known issue with some sulfonamides, would represent a significant safety advantage.[5]

This structured, data-first approach is fundamental to modern drug development. It allows for the early identification of promising candidates and the termination of those with unfavorable pharmacokinetic properties, ultimately saving significant time and resources while ensuring that only the most viable compounds advance toward clinical evaluation.

References

  • MSD Manual Professional Edition. Sulfonamides - Infectious Disease. [Link]

  • European Medicines Agency. Clinical pharmacology and pharmacokinetics guidelines. [Link]

  • Jarvis, L. M., et al. (2013). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. [Link]

  • European Medicines Agency. Clinical pharmacology and pharmacokinetics: questions and answers. [Link]

  • van der Weide, K., et al. (2019). Pharmacogenetic-Pharmacokinetic Interactions in Drug Marketing Authorization Applications via the European Medicines Agency Between 2014 and 2017. Clinical Pharmacology & Therapeutics. [Link]

  • ResearchGate. (2019). Antimicrobial sulfonamide drugs. [Link]

  • European Medicines Agency. Role of pharmacokinetics in the development of medicinal products in the paediatric population - Scientific guideline. [Link]

  • National Research Council (US) Committee on Animals as Monitors of Environmental Hazards. (1991). FDA Requirements for Preclinical Studies. In Animals as Sentinels of Environmental Health Hazards. National Academies Press (US). [Link]

  • European Medicines Agency. Use of pharmacokinetics and pharmacodynamics in the development of antibacterial medicinal products - Scientific guideline. [Link]

  • ACS Publications. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology. [Link]

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  • Duke University Social Science Research Institute. Preclinical Regulatory Requirements. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N,2-Dimethyloxolane-3-sulfonamide

Comprehensive Safety and Operational Guide for Handling N,2-Dimethyloxolane-3-sulfonamide Introduction N,2-Dimethyloxolane-3-sulfonamide (CAS: 1859636-80-8)[1] is a specialized synthetic intermediate utilized in advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling N,2-Dimethyloxolane-3-sulfonamide

Introduction N,2-Dimethyloxolane-3-sulfonamide (CAS: 1859636-80-8)[1] is a specialized synthetic intermediate utilized in advanced drug development and chemical research. Because it integrates both an oxolane (tetrahydrofuran-derivative) ring and a sulfonamide moiety, its handling requires a nuanced approach to personal protective equipment (PPE) and operational logistics. This guide synthesizes structural hazard causality with field-proven laboratory safety protocols to provide researchers with a self-validating system for safe handling, spill response, and disposal.

Structural Hazard Causality

To implement effective safety measures, researchers must understand the chemical behavior driving the risks:

  • The Oxolane Moiety: Heterocyclic ethers like oxolanes are known to cause serious eye irritation (H319) and respiratory tract irritation (H335)[2]. Furthermore, oxolane rings carry a latent risk of peroxide formation upon prolonged exposure to oxygen and light, necessitating strict storage and disposal monitoring[3].

  • The Sulfonamide Moiety: Sulfonamides are frequent skin sensitizers (H317). Repeated dermal exposure can lead to acute contact dermatitis, while inhalation of fine powders can trigger respiratory sensitization.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered to mitigate the specific permeation and sensitization risks associated with N,2-Dimethyloxolane-3-sulfonamide.

Protection TypeEquipment SpecificationCausality & Operational RationaleRegulatory Standard
Hand Protection Nitrile rubber gloves (Minimum thickness: 0.11 mm)Oxolane derivatives can rapidly permeate standard latex. Nitrile provides a validated chemical barrier against heterocyclic ethers.EN 374[3]
Eye/Face Protection Snug-fitting chemical safety goggles or full face shieldProtects against micro-aerosolization during weighing and prevents ocular exposure to irritating solutions.NIOSH / EN 166[4]
Body Protection Flame-retardant laboratory coat and closed-toe shoesPrevents direct dermal contact with the sensitizing sulfonamide group. Cuffs must overlap glove boundaries.OSHA 29 CFR 1910.132
Respiratory N95/P100 particulate respirator (if outside fume hood)Mitigates the inhalation of sensitizing dust and respiratory irritants. Primary handling must occur in a fume hood.NIOSH / MSHA[5]

Operational Workflow: Step-by-Step Handling Protocol

A self-validating protocol ensures that safety checks are built into the workflow, preventing exposure before it occurs.

  • Step 1: Pre-Operational Assessment

    • Verify that the chemical fume hood is operational, with a face velocity between 80-120 feet per minute (FPM).

    • Inspect the chemical container for signs of crystallization around the cap, which may indicate peroxide formation or degradation.

  • Step 2: Environmental Control & PPE Donning

    • Don all PPE specified in the matrix above. Ensure glove cuffs are pulled over the sleeves of the laboratory coat to eliminate exposed skin.

  • Step 3: Anti-Static Weighing

    • Use anti-static spatulas and weighing boats. Causality: Fine sulfonamide powders can hold an electrostatic charge, leading to sudden aerosolization or repulsion when transferred[2].

    • Keep the sash of the fume hood as low as possible during transfer.

  • Step 4: Controlled Dissolution

    • Transfer the weighed solid to the reaction vessel.

    • Slowly add the chosen solvent while stirring continuously. Causality: Rapid solvent addition can cause localized exothermic reactions or splashing, increasing the risk of exposure[5].

HandlingWorkflow Start 1. Pre-Operational Assessment PPE 2. Don PPE (EN 374 Gloves, Goggles) Start->PPE Hood 3. Transfer to Chemical Fume Hood PPE->Hood Weigh 4. Anti-Static Weighing Hood->Weigh Dissolve 5. Controlled Dissolution Weigh->Dissolve React 6. Proceed to Reaction Setup Dissolve->React

Sequential operational workflow for the safe handling of N,2-Dimethyloxolane-3-sulfonamide.

Emergency Response & Spill Containment

In the event of a spill, immediate containment is required to prevent environmental release and secondary exposure.

  • Step 1: Evacuation and Assessment

    • If the spill exceeds 50 mg or is highly aerosolized, evacuate the immediate area and allow the fume hood's exhaust system to clear airborne particulates.

  • Step 2: Containment

    • Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Causality: Combustible absorbents (like paper towels) should be avoided due to the latent reactivity of the oxolane ring.

  • Step 3: Neutralization and Cleanup

    • Using non-sparking tools, sweep the absorbent mixture into a heavy-duty, sealable hazardous waste container[6].

  • Step 4: Decontamination

    • Wash the spill area thoroughly with soap and water, as sulfonamides are generally responsive to aqueous surfactant cleanup[7].

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Exposure Risk Spill->Assess Evacuate Evacuate Area (If aerosolized) Assess->Evacuate High Risk Contain Contain with Inert Absorbent Assess->Contain Low Risk Evacuate->Contain Peroxide Test for Peroxides (Oxolane Risk) Contain->Peroxide Dispose Hazardous Waste Disposal Peroxide->Dispose

Decision matrix and operational flow for spill containment and hazardous waste disposal.

Waste Disposal & Peroxide Management

Proper disposal prevents downstream environmental contamination and protects waste management personnel.

  • Step 1: Segregation

    • Store waste containing N,2-Dimethyloxolane-3-sulfonamide away from strong oxidizing agents[7].

  • Step 2: Peroxide Testing

    • Before sealing liquid waste containers that have housed oxolane solutions for extended periods, test the solution using potassium iodide (KI) starch indicator paper. If peroxides are detected (>20 ppm), neutralize with a reducing agent (e.g., sodium bisulfite) before disposal.

  • Step 3: Final Disposal

    • Dispose of the sealed, labeled container at an approved hazardous waste treatment facility in accordance with local and federal environmental regulations[7]. Do not flush down the sink[4].

References

  • Title: Safety Data Sheet: 2-[2-(oxolan-2-yl)propan-2-yl]oxolane | Source: chemos.de | URL: [Link]

  • Title: Safety Data Sheet - Angene Chemical: 2-(Hydroxymethyl)oxolane-2,4-diol | Source: angenechemical.com | URL: [Link]

Sources

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